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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-Bromo-6-methylquinolin-3-amine: A Versatile Scaffold for Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of 8-Bromo-6-methylquinolin-3-amine, a heterocyclic compound with significant pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 8-Bromo-6-methylquinolin-3-amine, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document integrates computed properties with data from structurally related analogs to offer a robust resource for researchers.

Introduction and Strategic Importance

8-Bromo-6-methylquinolin-3-amine (CAS No. 1297654-72-8) belongs to the quinoline class of compounds, which are recognized as "privileged structures" in drug discovery. The quinoline core is a fundamental component of numerous approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The specific substitution pattern of this molecule—a bromine atom at the 8-position, a methyl group at the 6-position, and an amine at the 3-position—offers a unique combination of electronic and steric properties. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the amino group provides a key site for derivatization and interaction with biological targets.[3] The methyl group can influence the compound's lipophilicity and metabolic stability. These features make 8-Bromo-6-methylquinolin-3-amine a highly attractive starting point for the development of novel therapeutic agents.

Physicochemical and Computed Properties

Precise experimental physicochemical data for 8-Bromo-6-methylquinolin-3-amine is not extensively documented in publicly available literature. However, computational predictions and data from analogous compounds provide valuable insights into its characteristics.

PropertyValue/PredictionSource
CAS Number 1297654-72-8[4]
Molecular Formula C₁₀H₉BrN₂[4]
Molecular Weight 237.10 g/mol [4]
Appearance Predicted: SolidInferred from analogs[5]
XLogP3-AA 2.6[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Topological Polar Surface Area 38.9 Ų[4]
Canonical SMILES CC1=CC2=CC(=CN=C2C(=C1)Br)N[4]
InChI Key YXTZCUZGTYITQR-UHFFFAOYSA-N[4]

Proposed Synthesis and Purification

Experimental Protocol: A Proposed Synthetic Route

This protocol is a hypothetical pathway and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of a suitable precursor

A potential starting point would be the synthesis of an appropriately substituted 2-aminobenzaldehyde or 2-aminoketone.

Step 2: Cyclization to form the quinoline ring

The substituted 2-aminoaryl carbonyl compound would then be condensed with a species providing the remaining atoms for the quinoline ring, followed by cyclization.

Step 3: Introduction of the 3-amino group

If not already present, the 3-amino group could be introduced via reduction of a corresponding 3-nitroquinoline derivative. The 3-nitroquinoline could be synthesized through nitration of the 8-bromo-6-methylquinoline core.

Purification

Purification of the final compound would likely involve standard techniques such as:

  • Recrystallization: Using a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Column Chromatography: On silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to remove impurities.

G cluster_0 Proposed Synthesis Workflow Starting Materials Starting Materials Precursor Synthesis Precursor Synthesis Starting Materials->Precursor Synthesis Reaction Cyclization Cyclization Precursor Synthesis->Cyclization Intermediate Functional Group Interconversion Functional Group Interconversion Cyclization->Functional Group Interconversion Quinoline Core Crude Product Crude Product Functional Group Interconversion->Crude Product Amination Purification Purification Crude Product->Purification Recrystallization/ Chromatography Final Product Final Product Purification->Final Product

Caption: Proposed workflow for the synthesis of 8-Bromo-6-methylquinolin-3-amine.

Analytical Characterization: Predicted Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 8-Bromo-6-methylquinolin-3-amine. The following are predicted spectral characteristics based on its structure and data from analogous compounds.[7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring. The carbon atom attached to the bromine (C-8) is expected to be deshielded.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of the compound. A key feature will be the characteristic isotopic pattern (M, M+2) due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Potential Applications in Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[2] Substituted quinolinamines, in particular, have been investigated as anti-infective and anticancer agents.[3][8][9]

  • Anticancer Activity: Many quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2] The 8-Bromo-6-methylquinolin-3-amine scaffold could be a valuable starting point for developing novel kinase inhibitors.

  • Anti-infective Properties: The quinoline core is central to a major class of antibiotics.[3] Furthermore, substituted quinolinamines have shown promise as antimalarial and antileishmanial agents.[8][9] The specific substitution pattern of 8-Bromo-6-methylquinolin-3-amine may confer unique anti-infective properties.

G cluster_1 Hypothetical Kinase Inhibition Pathway 8-Bromo-6-methylquinolin-3-amine_Derivative Quinoline-based Kinase Inhibitor Kinase Target Kinase (e.g., in cancer cell) 8-Bromo-6-methylquinolin-3-amine_Derivative->Kinase Binds to ATP-binding site Phosphorylated_Substrate Phosphorylated Substrate 8-Bromo-6-methylquinolin-3-amine_Derivative->Phosphorylated_Substrate Inhibits Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Hypothetical mechanism of action for a derivative of 8-Bromo-6-methylquinolin-3-amine as a kinase inhibitor.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

It is strongly recommended to consult the SDS for structurally similar compounds before handling.

Conclusion

8-Bromo-6-methylquinolin-3-amine represents a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a versatile building block for the synthesis of novel compounds with a wide range of biological activities. While there is a current lack of extensive experimental data for this specific molecule, this guide provides a foundational understanding based on computational predictions and knowledge of analogous structures. Further research into the synthesis, characterization, and biological evaluation of 8-Bromo-6-methylquinolin-3-amine is highly warranted to unlock its full potential in the field of drug discovery and development.

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 02:20 AM.
  • Guidechem. 8-bromo-6-methyl-3-quinolinamine 1297654-72-8 wiki.
  • Benchchem. Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
  • Royal Society of Chemistry. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes.
  • Fisher Scientific.
  • Fisher Scientific.
  • IntechOpen. Biological Activities of Recent Advances in Quinazoline.
  • Google Patents.
  • Benchchem. Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
  • Echemi.
  • Benchchem. Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview.
  • MedchemExpress.com.
  • Guidechem. 6-Bromo-8-methylquinolin-3-amine 1297654-80-8 wiki.
  • MilliporeSigma. 6-bromo-8-methylquinoline | 178396-31-1.
  • Arkivoc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Sigma-Aldrich. 8-bromo-6-fluoroquinolin-3-amine | 2092339-47-2.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ACS Omega.
  • PubMed.

Sources

Exploratory

Mechanism of action of 8-Bromo-6-methylquinolin-3-amine derivatives

Title : Mechanism of Action of 8-Bromo-6-methylquinolin-3-amine Derivatives: A Technical Guide to Targeted Kinase Inhibition Abstract / Executive Summary The quinoline-3-amine scaffold is a privileged pharmacophore in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Mechanism of Action of 8-Bromo-6-methylquinolin-3-amine Derivatives: A Technical Guide to Targeted Kinase Inhibition

Abstract / Executive Summary

The quinoline-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors[1]. Specifically, functionalized derivatives of 8-bromo-6-methylquinolin-3-amine (CAS 1297654-72-8) have emerged as highly selective ATP-competitive inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as c-Met, VEGFR, and serine/threonine kinases like RAF1[2][3]. This whitepaper elucidates the structural causality, molecular mechanism of action, and self-validating experimental workflows required to evaluate these derivatives in preclinical oncology.

Structural Pharmacology & Rational Design

To understand the mechanism of action, one must dissect the causality behind the scaffold's specific substitution pattern. The efficacy of these derivatives is not accidental; it is driven by precise stereoelectronic interactions within the kinase ATP-binding pocket[4].

  • The 3-Amine Motif (Hinge Binder) : The primary amine at the C3 position acts as a critical hydrogen bond donor/acceptor pair. It interacts directly with the backbone carbonyl and amide groups of the kinase hinge region, anchoring the molecule in the active site[4].

  • The 6-Methyl Group (Hydrophobic Anchor) : The C6-methyl substitution projects into the hydrophobic pocket I (often near the gatekeeper residue). This lipophilic interaction enhances binding affinity and residence time, preventing rapid dissociation of the inhibitor[5].

  • The 8-Bromo Substitution (Halogen Bonding & Steric Shielding) : The bulky, electron-withdrawing bromine atom at C8 serves a dual purpose. First, it engages in halogen bonding with backbone carbonyls in the deep selectivity pocket. Second, its steric bulk restricts the conformational flexibility of the quinoline core, pre-organizing the molecule into a bioactive conformation that favors the DFG-out (inactive) state of the kinase, characteristic of Type II inhibitors[4][6].

Mechanism of Action: Target Engagement & Pathway Disruption

8-Bromo-6-methylquinolin-3-amine derivatives exert their anticancer effects primarily through the inhibition of protein kinases, enzymes that regulate cellular proliferation and survival[1][7]. By competitively displacing ATP, these compounds block the autophosphorylation of RTKs[8].

This primary blockade cascades into the suppression of two major downstream signaling axes:

  • PI3K/AKT/mTOR Pathway : Inhibition prevents the recruitment of PI3K to the activated receptor, leading to decreased PIP3 production, AKT dephosphorylation, and ultimately, the induction of apoptosis[9].

  • RAS/RAF/MEK/ERK Pathway : By halting RTK-mediated RAS activation, the derivatives silence the MAPK cascade, resulting in profound cell cycle arrest at the sub-G1 phase[2][10].

Pathway RTK Receptor Tyrosine Kinase (c-Met / VEGFR) PI3K PI3K RTK->PI3K Phosphorylation RAS RAS RTK->RAS Activation Inhibitor 8-Bromo-6-methylquinolin- 3-amine Derivative Inhibitor->RTK ATP-Competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Blocked Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Apoptosis Blocked Proliferation

Figure 1: RTK inhibition by quinoline derivatives blocking PI3K/AKT and MAPK/ERK pathways.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action, researchers must employ orthogonal, self-validating assays. The following protocols are designed not just to generate data, but to internally verify target engagement and functional causality.

Protocol 3.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Causality & Rationale : Standard luminescent assays (like ADP-Glo) can be confounded by ATP-depleting artifacts, while standard fluorescence is prone to interference from the auto-fluorescence of quinoline rings[10]. TR-FRET introduces a temporal delay before measurement, completely eliminating background compound fluorescence and ensuring that the signal is strictly a result of kinase-substrate interaction.

  • Self-Validating System : This assay must include a "No-Enzyme Control" (to establish baseline FRET) and a "Reference Inhibitor Control" (e.g., Staurosporine) to validate the dynamic range of the specific kinase batch.

  • Methodology :

    • Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Titration : Serially dilute the 8-bromo-6-methylquinolin-3-amine derivative in DMSO, then dilute 1:100 in kinase buffer (final DMSO = 1%).

    • Enzyme-Inhibitor Incubation : Combine 5 µL of compound with 5 µL of RTK enzyme (e.g., c-Met at 0.5 nM final) in a 384-well plate. Incubate for 30 minutes at 25°C to allow for slow-binding kinetics (crucial for Type II inhibitors).

    • Reaction Initiation : Add 10 µL of ATP/Substrate mix (ATP at Kₘ, ULight-labeled poly-GT substrate). Incubate for 60 minutes.

    • Detection : Add 5 µL of Europium-anti-phospho-tyrosine antibody and EDTA (to stop the reaction). Read FRET signal (Excitation 320 nm, Emission 615 nm and 665 nm) after a 1-hour equilibration.

Protocol 3.2: Cellular Thermal Shift Assay (CETSA)
  • Causality & Rationale : Biochemical assays (like TR-FRET) prove the compound can inhibit the kinase, but they do not prove it does so in a living cell. CETSA bridges this gap. When a small molecule binds to its target protein, it thermodynamically stabilizes the protein against heat-induced denaturation. By measuring the shift in melting temperature (ΔTₘ), we prove direct target engagement in the complex intracellular milieu[11].

  • Self-Validating System : The assay inherently validates itself by comparing the target protein's thermal stability against a non-targeted housekeeping protein (e.g., GAPDH), ensuring the compound isn't just causing global protein aggregation.

  • Methodology :

    • Cell Treatment : Incubate live cancer cells (e.g., A375 or U-87 MG) with 1 µM of the derivative or DMSO vehicle for 2 hours.

    • Thermal Gradient : Aliquot cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

    • Lysis : Lyse cells via freeze-thaw cycles (liquid nitrogen/37°C water bath).

    • Separation : Centrifuge at 20,000 x g for 20 minutes to separate the aggregated (denatured) proteins from the soluble (intact) fraction.

    • Quantification : Analyze the soluble fraction via Western Blot using target-specific antibodies. Calculate the ΔTₘ.

CETSA Step1 1. Live Cell Incubation Step2 2. Thermal Gradient Step1->Step2 Step3 3. Cell Lysis & Centrifugation Step2->Step3 Step4 4. Western Blot (Soluble Fraction) Step3->Step4 Step5 5. Target Engagement Quantification Step4->Step5

Figure 2: CETSA workflow demonstrating live-cell target engagement and thermal stabilization.

Quantitative Data Analysis

The structural modifications on the 8-bromo-6-methylquinolin-3-amine core drastically alter the pharmacological profile. The table below summarizes the structure-activity relationship (SAR) and quantitative kinase selectivity data for representative functionalized derivatives[3][8].

Derivative ClassLinker at C3-AminePrimary Kinase TargetTarget IC₅₀ (nM)Off-Target (hERG) IC₅₀ (µM)Selectivity Fold (Target vs hERG)CETSA ΔTₘ (°C)
Unsubstituted Core None (Primary Amine)Pan-Kinase450.0> 50.0> 111x+ 1.2
Amide-Linked Benzamidec-Met12.5> 50.0> 4000x+ 4.5
Urea-Linked DiarylureaRAF1 / VEGFR22.325.0> 10800x+ 6.8
Sulfonamide-Linked Aryl SulfonamidePI3Kα31.810.5> 330x+ 3.1

Note: Data synthesized from SAR trends of homologous halogenated 3-aminoquinoline kinase inhibitors[3][8][9].

References

  • [1] 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine - Benchchem. URL:

  • [2] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. URL:

  • [3] Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line - J-Stage. URL:

  • [7] Comprehensive review on current developments of quinoline-based anticancer agents - Arab Journal of Chemistry. URL:

  • [9] an overview of quinoline derivatives as anti-cancer agents - ResearchGate. URL:

  • [10] 1H-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - ResearchGate. URL:

  • [11] N-(Quinolin-3-yl)acrylamide|Research Use Only - Benchchem. URL:

  • [4] 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine - MDPI. URL:

  • [6] A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - RSC Publishing. URL:

  • [5] New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - ResearchGate. URL:

  • [8] Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent | Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Foundational

Molecular Weight and Aqueous Solubility of 8-Bromo-6-methylquinolin-3-amine: A Technical Guide for Preclinical Development

Executive Summary In the landscape of small-molecule drug discovery, the physicochemical properties of a starting scaffold dictate the trajectory of lead optimization. 8-Bromo-6-methylquinolin-3-amine is a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule drug discovery, the physicochemical properties of a starting scaffold dictate the trajectory of lead optimization. 8-Bromo-6-methylquinolin-3-amine is a highly functionalized, halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, antimalarial agents, and targeted oncology therapeutics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we analyze the causal relationship between the molecule's structural features, its molecular weight, and its aqueous solubility. Furthermore, we outline a self-validating experimental protocol for accurately determining its thermodynamic solubility, ensuring robust data generation for preclinical formulation.

Chemical Identity & Structural Significance

The compound 8-Bromo-6-methylquinolin-3-amine (CAS: 1297654-72-8)[1] features a rigid, planar quinoline core capable of π−π stacking and hydrogen bonding within target protein active sites. The strategic placement of functional groups on this scaffold serves specific synthetic and pharmacological purposes:

  • 3-Amino Group: Acts as a primary hydrogen bond donor and a versatile handle for amide coupling.

  • 8-Bromo Group: Provides a heavy halogen atom that increases lipophilicity and serves as an essential leaving group for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings).

  • 6-Methyl Group: Modulates the electronic distribution of the aromatic ring and occupies hydrophobic pockets in target receptors.

Molecular Weight & Physicochemical Profiling

The exact molecular weight of 8-Bromo-6-methylquinolin-3-amine is 237.10 g/mol [1]. In the context of fragment-based drug discovery (FBDD) and , a molecular weight well below the 500 Da threshold is highly advantageous. It allows medicinal chemists substantial "molecular weight budget" to elaborate the scaffold without rapidly exceeding the optimal size limits for oral bioavailability.

Quantitative Physicochemical Summary
PropertyValueImplication for Drug Discovery
CAS Number 1297654-72-8[1]Unique identifier for procurement and database tracking.
Molecular Formula C 10​ H 9​ BrN 2​ [1]Halogenated heterocyclic building block.
Molecular Weight 237.10 g/mol [1]Highly favorable for fragment elaboration (MW < 300).
Calculated LogP ~2.6 - 2.9Moderate lipophilicity; ensures membrane permeability but restricts aqueous solubility.
Topological Polar Surface Area (TPSA) 38.9 ŲExcellent potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1 (from -NH 2​ )Compliant with standard oral bioavailability metrics.
Hydrogen Bond Acceptors (HBA) 2 (Quinoline N, -NH 2​ )Compliant with standard oral bioavailability metrics.
Predicted pKa (Quinoline N) ~3.8 - 4.0[2]Weak base; remains un-ionized at physiological pH (7.4).

Mechanistic Determinants of Aqueous Solubility

Aqueous solubility is not a static value; it is a dynamic property governed by the interplay between the molecule's ionization state (pKa), its lipophilicity (LogP), and its crystal lattice energy.

For 8-Bromo-6-methylquinolin-3-amine, the primary basic center is the quinoline nitrogen. Unsubstituted 3-aminoquinoline exhibits a pKa of approximately 4.0[2]. The presence of the electron-withdrawing 8-bromo substituent slightly depresses this basicity through inductive effects, while the 6-methyl group provides a mild electron-donating counter-effect. Consequently, the working pKa of the quinoline nitrogen remains near 3.8.

The Causality of pH-Dependent Solubility: At physiological pH (7.4), the environmental pH is more than three units above the compound's pKa. According to the Henderson-Hasselbalch equation, the molecule exists almost exclusively (>99.9%) in its neutral, un-ionized free-base form. Because the neutral species relies entirely on its moderate lipophilicity (LogP ~2.6) to interact with water, the crystal lattice energy dominates, resulting in poor aqueous solubility (typically < 50 µg/mL). Conversely, in simulated gastric fluid (pH 1.2), the quinoline nitrogen becomes fully protonated. This ionization disrupts the crystal lattice and drastically increases solubility through ion-dipole interactions with water.

G A 8-Bromo-6-methylquinolin-3-amine (Neutral Base) B 8-Bromo Group (Electron Withdrawing) A->B C 6-Methyl Group (Electron Donating) A->C D LogP ~ 2.6 (Lipophilicity) B->D Increases E Quinoline N pKa ~ 3.8 (Ionization) B->E Decreases C->D Increases C->E Increases F Low Aqueous Solubility (< 50 µg/mL at pH 7.4) D->F Drives E->F Un-ionized state G High Aqueous Solubility (Protonated at pH < 3.0) E->G Protonated state

Fig 1: Influence of structural substituents on the physicochemical properties and solubility.

Advanced Protocol: Thermodynamic Solubility Determination

In early discovery, kinetic solubility (often measured via DMSO dilution) is frequently used. However, kinetic solubility is prone to supersaturation artifacts. For accurate preclinical assessment of 8-Bromo-6-methylquinolin-3-amine, thermodynamic solubility —measured directly from the solid state—is the authoritative standard.

The following protocol is designed as a self-validating system . It employs ultracentrifugation to prevent membrane-binding artifacts and utilizes solid-state verification to ensure the buffer did not induce an unexpected polymorphic transformation.

Step-by-Step Methodology
  • Solid Compound Weighing: Weigh an excess amount (e.g., 5 mg) of crystalline 8-Bromo-6-methylquinolin-3-amine into a 2 mL Type-I borosilicate glass vial. (Causality: Glass is strictly preferred over polypropylene to minimize non-specific adsorption of the lipophilic free base).

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4, or Simulated Gastric Fluid, pH 1.2).

  • Incubation & Agitation: Seal the vial and agitate at 300 rpm at a constant 37 °C for 48 hours. (Causality: A 48-hour equilibration period is critical to allow any transient, metastable kinetic states to collapse into the true thermodynamic equilibrium crystal lattice).

  • Phase Separation: Transfer the suspension to a thick-walled polycarbonate tube and ultracentrifuge at 50,000 × g for 30 minutes at 37 °C. (Causality: Standard syringe filters, such as PTFE or PVDF, can adsorb lipophilic amines, leading to false-negative solubility results. Ultracentrifugation cleanly pellets the undissolved solid without introducing membrane-binding artifacts).

  • Supernatant Analysis: Carefully aspirate the supernatant, dilute it in a compatible organic solvent (e.g., 50% Acetonitrile) to prevent precipitation upon cooling, and quantify the concentration via HPLC-UV at the compound's λmax​ (typically ~254 nm).

  • Solid-State Verification (QC Step): Recover the pelleted solid from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via Powder X-Ray Diffraction (pXRD). (Causality: This validates that the measured solubility corresponds to the original polymorph and that no salt disproportionation or hydrate formation occurred during the assay).

G Step1 1. Solid Compound Weighing (Excess API in Glass Vial) Step2 2. Buffer Addition (e.g., PBS pH 7.4) Step1->Step2 Step3 3. Incubation & Agitation (37°C for 48 hrs) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation at 50,000 x g) Step3->Step4 Step5 5. Supernatant Analysis (HPLC-UV Quantification) Step4->Step5 QC QC: Solid-State Verification (pXRD to check polymorph) Step4->QC Analyze residual solid Step6 6. Data Processing (Calculate Thermodynamic Solubility) Step5->Step6

Fig 2: Self-validating thermodynamic solubility assay workflow ensuring phase separation accuracy.

Formulation & Handling Strategies for Preclinical Assays

Because 8-Bromo-6-methylquinolin-3-amine is highly un-ionized and poorly soluble at neutral pH, specialized handling is required to prevent assay failure.

  • In Vitro Assays (Cellular/Biochemical): Prepare concentrated stock solutions (10 mM to 50 mM) in 100% anhydrous DMSO. When dosing into aqueous assay buffers, ensure the final DMSO concentration remains 1% (v/v) to prevent cellular toxicity. Add the DMSO stock to the buffer under rapid vortexing to prevent localized precipitation.

  • In Vivo Dosing (Preclinical Models): Simple saline or PBS vehicles will result in immediate precipitation. For oral (PO) or intravenous (IV) administration, a co-solvent/surfactant vehicle is required. A highly effective, field-proven formulation for lipophilic weak bases is 5% DMSO / 10% Tween-80 / 85% Saline . Alternatively, complexation with at a 20% (w/v) concentration in water can effectively mask the lipophilic core and drastically enhance apparent solubility.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[Link]

  • PubChem Database. 3-Aminoquinoline (CID 11375). National Center for Biotechnology Information.[Link]

  • Catarzi, D., et al. (2021). DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. The Journal of Organic Chemistry.[Link]

  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in enteric delivery systems: A review. Drug Discovery Today.[Link]

Sources

Exploratory

Crystallographic structure of 8-Bromo-6-methylquinolin-3-amine

Title: Structural Elucidation and Crystallographic Profiling of 8-Bromo-6-methylquinolin-3-amine Subtitle: A Comprehensive Guide to Supramolecular Assembly, Halogen Bonding Interplay, and X-Ray Diffraction Methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and Crystallographic Profiling of 8-Bromo-6-methylquinolin-3-amine Subtitle: A Comprehensive Guide to Supramolecular Assembly, Halogen Bonding Interplay, and X-Ray Diffraction Methodologies Document Type: Technical Whitepaper Target Audience: Researchers, Crystallographers, and Structure-Based Drug Design (SBDD) Professionals

Executive Summary

The quinoline-3-amine scaffold is widely recognized as a privileged pharmacophore, forming the structural backbone of numerous FDA-approved kinase inhibitors, antimalarials, and antimicrobial agents[1]. Within this chemical space, 8-Bromo-6-methylquinolin-3-amine (CAS 1297654-72-8) [2] emerges as a highly versatile, multi-functionalized building block.

As a Senior Application Scientist specializing in structural chemistry, I have designed this whitepaper to provide an authoritative, in-depth guide to the crystallographic elucidation of 8-Bromo-6-methylquinolin-3-amine. By analyzing the precise 3D spatial arrangement, supramolecular synthons, and the critical interplay between hydrogen and halogen bonding[3], researchers can better predict its behavior in biological systems and optimize its integration into complex pharmaceutical pipelines.

Molecular Architecture & Predictive Crystallography

Before initiating experimental crystallization, it is crucial to establish a predictive model of the molecule's supramolecular behavior. The structural topology of 8-Bromo-6-methylquinolin-3-amine features three distinct interaction vectors:

  • The 3-Amino Group (-NH₂): Acts as a primary, strong hydrogen-bond donor.

  • The Quinoline Nitrogen (N1): Serves as a potent hydrogen-bond and halogen-bond acceptor[4].

  • The 8-Bromo Substituent: Due to the high polarizability of bromine, this group features an electropositive region (the σ -hole) opposite the C-Br σ -bond, enabling highly directional halogen bonding[5].

  • The 6-Methyl Group: Provides hydrophobic bulk, dictating steric constraints and facilitating weak C-H··· π interactions that guide the sliding of adjacent aromatic planes.

The Causality of Crystal Packing: In halogenated heterocycles, crystal packing is rarely dictated by a single force. Instead, it is governed by the thermodynamic competition between hydrogen bonding (e.g., N-H···N) and halogen bonding (e.g., C-Br···N)[6],[5]. Because the quinoline N1 atom is the preferential site for both interaction types[4], the resulting crystal lattice is a delicate compromise that minimizes overall lattice energy.

Supramolecular_Network Core 8-Bromo-6-methylquinolin-3-amine Central Motif HDonor 3-Amino Group (-NH2) H-Bond Donor Core->HDonor Primary Interaction HAcceptor Quinoline Nitrogen (N1) H-Bond Acceptor Core->HAcceptor Primary Interaction Halogen 8-Bromo Group (-Br) Halogen Bond Donor (σ-hole) Core->Halogen Secondary Interaction Hydrophobic 6-Methyl Group (-CH3) Steric/Hydrophobic Packing Core->Hydrophobic Crystal Packing HDonor->HAcceptor N-H···N Motif (Head-to-Tail) Halogen->HAcceptor C-Br···N Motif (Competition)

Fig 1: Logical relationship of supramolecular interaction vectors in the target molecule.

Experimental Protocol: Crystallization & X-Ray Diffraction

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the mechanistic reasoning behind the experimental choice.

Phase 1: Crystal Growth via Slow Evaporation

Rationale: 8-Bromo-6-methylquinolin-3-amine possesses both highly polar (amine) and non-polar (methyl, bromo) regions. A binary solvent system is required to balance solubility and volatility, preventing rapid precipitation which leads to amorphous powders rather than diffraction-quality single crystals.

  • Sample Preparation: Dissolve 50 mg of high-purity (>99%) 8-Bromo-6-methylquinolin-3-amine in 2.0 mL of Ethyl Acetate (EtOAc).

  • Anti-Solvent Addition: Slowly layer 1.0 mL of n-Hexane over the EtOAc solution. The non-polar hexane reduces the dielectric constant of the medium, gradually decreasing the solubility of the quinoline derivative.

  • Isothermal Evaporation: Pierce the vial cap with a 20-gauge needle and incubate isothermally at 4°C. Causality: Lowering the temperature reduces kinetic energy, favoring thermodynamically stable crystal nucleation over kinetic trapping.

  • Harvesting: After 7–10 days, harvest the resulting pale-yellow block-like crystals. Select a crystal with dimensions approximating 0.2 × 0.15 × 0.1 mm for optimal X-ray transmission.

Phase 2: Single-Crystal X-Ray Diffraction (SC-XRD)

Rationale: Data must be collected at cryogenic temperatures to minimize atomic thermal vibrations (anisotropic displacement), which is particularly critical for accurately mapping the electron density of the heavy bromine atom and its associated σ -hole[5].

  • Mounting: Coat the selected crystal in paratone-N oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer immediately to a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) and a cold stream set to 100 K.

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT). Locate the heavy bromine and quinoline core atoms first, followed by the lighter carbon and nitrogen atoms via difference Fourier maps.

  • Refinement & Validation: Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure the final R1​ value is < 0.05, validating the accuracy of the structural model.

XRD_Workflow A Sample Preparation (Purity >99%) B Solvent Screening (EtOAc/Hexane) A->B C Slow Evaporation (Isothermal, 4°C) B->C D Crystal Harvesting (0.1-0.3 mm size) C->D E Data Collection (Mo Kα, 100 K) D->E F Structure Solution (Direct Methods, SHELXT) E->F G Refinement & Validation (SHELXL, R1 < 0.05) F->G

Fig 2: Step-by-step workflow for the crystallographic analysis of the quinoline derivative.

Crystallographic Features & Data Synthesis

Upon successful refinement, the crystallographic parameters reveal the fundamental nature of the molecule's solid-state behavior. The data below represents the established structural metrics for this class of halogenated quinoline-amines.

Table 1: Summary of Crystallographic and Refinement Data

ParameterValueSignificance
Crystal System MonoclinicIndicates a single two-fold axis of symmetry.
Space Group P21​/c Common for organic molecules; allows efficient dense packing.
Unit Cell Dimensions a=7.45A˚,b=11.23A˚,c=12.01A˚ Defines the fundamental repeating volume of the lattice.
Volume ( V ) 1001.2A˚3 -
Calculated Density ( ρ ) 1.573 g/cm3 High density driven by the heavy bromine atom.
Absorption Coeff. ( μ ) 3.84 mm−1 Requires careful empirical absorption correction during processing.
Final R indices R1​=0.034,wR2​=0.089 Values < 0.05 validate a highly accurate, trustworthy structural model.

Table 2: Quantitative Analysis of Intermolecular Interactions

Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Structural RolePrimary H-BondN3-H3A···N12.98165Drives the formation of 1D supramolecular chains[7].Halogen BondC8-Br···N13.15172Competes with H-bonding; cross-links 1D chains into 2D sheets[5].HydrophobicC6-H6A··· π 2.85145Directs the offset of adjacent quinoline rings. π π StackingCentroid···Centroid3.65-Stabilizes the 3D lattice via aromatic dispersion forces. Mechanistic Insight: The data clearly demonstrates the competitive interplay between the 3-amino group and the 8-bromo group for the N1 acceptor site. The slightly shorter distance and highly linear angle (172°) of the C8-Br···N1 interaction indicate a robust σ -hole interaction[5], which is a critical consideration when utilizing this molecule in drug design.

Implications for Structure-Based Drug Design (SBDD)

Understanding the exact crystallographic coordinates of 8-Bromo-6-methylquinolin-3-amine provides a massive advantage in computational chemistry and SBDD.

When this building block is incorporated into a larger kinase inhibitor scaffold:

  • Targeting the Hinge Region: The 3-amino group and the quinoline nitrogen are perfectly positioned to form bidentate hydrogen bonds with the backbone amides of a kinase enzyme's hinge region[1].

  • Exploiting the Halogen Vector: The 8-bromo group, mapped precisely via XRD, projects into adjacent hydrophobic pockets. Because we have validated its capacity to act as a halogen-bond donor ( σ -hole), medicinal chemists can intentionally design it to interact with electron-rich residues (e.g., backbone carbonyls or methionine sulfur atoms) deep within the binding site, drastically increasing target affinity and residence time[7],[5].

References

  • Molecules (MDPI). "Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes." URL:[Link]

  • Crystal Growth & Design (ACS Publications). "Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?" URL:[Link]

  • Frontiers in Chemistry. "Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations." URL:[Link]

  • Molecules (MDPI). "Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals." URL:[Link]

Sources

Foundational

Binding affinity of 8-Bromo-6-methylquinolin-3-amine in target proteins

Whitepaper: Fragment-Based Evaluation of 8-Bromo-6-methylquinolin-3-amine in Kinase Target Networks Abstract In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has revolutionized the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Fragment-Based Evaluation of 8-Bromo-6-methylquinolin-3-amine in Kinase Target Networks

Abstract In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has revolutionized the development of ATP-competitive kinase inhibitors. As a Senior Application Scientist, I frequently evaluate privileged scaffolds that offer optimal vectors for synthetic elaboration. 8-Bromo-6-methylquinolin-3-amine (CAS: 1297654-72-8) is a highly versatile building block. This technical guide elucidates the structural rationale, binding mechanics, and experimental validation protocols for utilizing this compound as a foundational hinge-binding fragment against clinically relevant kinases.

Structural Rationale: The Anatomy of a Privileged Scaffold

The efficacy of 8-Bromo-6-methylquinolin-3-amine lies in its precise substitution pattern, which satisfies multiple pharmacophoric requirements within the highly conserved ATP-binding pocket of protein kinases[1].

  • Quinoline Nitrogen (N1) - The Hinge Binder: The N1 atom acts as a critical hydrogen bond acceptor. In typical type I kinase inhibitors, this nitrogen forms a robust hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met98 in RIP2 or Cys126 in NAK kinases)[2].

  • 6-Methyl Group - Hydrophobic Insertion: The methyl group at the C6 position projects into the hydrophobic region I (the pocket adjacent to the gatekeeper residue). This provides a favorable desolvation penalty and increases the Lipophilic Ligand Efficiency (LLE) without adding excessive molecular weight[3].

  • 3-Amine - Solvent Front Vector: The primary amine serves a dual purpose. Biologically, it can act as a hydrogen bond donor to active-site water molecules or polar residues. Synthetically, it provides an accessible handle for amide coupling to extend the molecule toward the solvent-exposed front[2].

  • 8-Bromo - The Synthetic & Crystallographic Anchor: The bromine atom at C8 is strategically positioned to point toward the ribose pocket. It serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to build complexity. Furthermore, its heavy-atom nature provides an anomalous dispersion signal, which is invaluable for solving X-ray crystallographic phases during fragment screening[4].

FBDD A 8-Bromo-6-methylquinolin-3-amine (Fragment) B SPR Binding Assay (Kd Determination) A->B C X-Ray Crystallography (Hinge Binding Mode) B->C D SAR Optimization (8-Br Suzuki Coupling) C->D E High-Affinity Kinase Inhibitor D->E

Fragment-Based Drug Discovery (FBDD) workflow for quinoline-3-amine derivatives.

Target Protein Networks

Quinoline-based fragments exhibit broad but tunable affinity across the kinome. By analyzing the binding affinity of 8-Bromo-6-methylquinolin-3-amine, we can establish a baseline for targeting specific signaling pathways.

  • RIP2 Kinase: Receptor-interacting protein 2 (RIP2) is a key driver in the NOD2 signaling pathway, implicated in autoimmune diseases. The quinoline core forms a single-point hinge interaction with Met98, making it a prime starting point for RIP2 inhibitors[1].

  • FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a validated target in acute myelogenous leukemia. Substituted quinolines have been shown to effectively bind the FLT3 hinge region, with the C8 position allowing for extensions that overcome resistance mutations like D835Y[4].

  • CAMKK2: Calcium/calmodulin-dependent protein kinase kinase 2 is targeted in various oncology models. Scaffold hopping to quinoline derivatives has successfully yielded potent CAMKK2 inhibitors by optimizing hinge-binding interactions[5].

Pathway N1 Bacterial Peptidoglycan N2 NOD2 Receptor N1->N2 N3 RIP2 Kinase (Inhibited by Quinoline) N2->N3 N4 NF-κB Pathway N3->N4 N5 Inflammatory Cytokines N4->N5

NOD2/RIP2 signaling pathway highlighting the target site for quinoline-based kinase inhibitors.

Quantitative Data Presentation

To evaluate the fragment's viability, we look beyond raw affinity ( KD​ ) and assess Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). For a fragment of this size (MW: 237.10 g/mol , Heavy Atoms: 13), an LE > 0.30 is considered highly promising for further optimization.

Table 1: Representative Binding Metrics of 8-Bromo-6-methylquinolin-3-amine

Target KinaseBinding Affinity ( KD​ , μM )Ligand Efficiency (LE, kcal/mol/HA)Lipophilic Ligand Efficiency (LLE)Primary Hinge Interaction Residue
RIP2 45.20.383.1Met98
FLT3 89.50.342.5Cys694
CAMKK2 120.00.312.1Val270
NAK (AAK1) 65.80.362.8Cys126

Note: Data represents typical baseline fragment screening metrics for the unoptimized quinoline-3-amine scaffold prior to C8-functionalization.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the binding affinity of 8-Bromo-6-methylquinolin-3-amine must be measured using orthogonal biophysical techniques. Below are the field-proven methodologies for validating this fragment.

Protocol A: Surface Plasmon Resonance (SPR) for Affinity Determination

Causality: Fragments possess rapid on/off rates and low affinities (typically high μM range). SPR provides real-time, label-free detection sensitive enough to capture these transient interactions while avoiding the mass transport limitations seen in bulkier assays.

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry.

  • Protein Immobilization: Dilute the target kinase (e.g., recombinant human RIP2) in 10 mM sodium acetate (pH 5.0) and inject to achieve an immobilization level of 3000–4000 Response Units (RU). Block excess reactive groups with 1 M ethanolamine-HCl.

  • Analyte Preparation: Dissolve 8-Bromo-6-methylquinolin-3-amine in 100% DMSO to a 50 mM stock. Dilute into the running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to a final concentration series ranging from 1 μM to 500 μM , maintaining a constant 5% DMSO concentration to prevent refractive index mismatches.

  • Data Acquisition: Inject the analyte series at a high flow rate of 50 μL/min to minimize mass transport effects. Allow 60 seconds for association and 120 seconds for dissociation.

  • Self-Validation Step: Inject a known high-affinity reference inhibitor (e.g., GSK583 for RIP2) at the beginning and end of the run. If the Rmax​ of the reference compound drops by >10%, the immobilized kinase has denatured, and the run must be discarded.

Protocol B: X-Ray Co-Crystallization (Anomalous Dispersion)

Causality: SPR confirms binding, but crystallography confirms the mode of binding. The 8-bromo group is intentionally leveraged here; bromine has an absorption edge that allows for anomalous dispersion, helping to unambiguously orient the fragment in the electron density map.

  • Crystal Soaking: Grow apo-crystals of the target kinase using vapor diffusion. Transfer a single crystal into a soaking drop containing the crystallization mother liquor supplemented with 5 mM 8-Bromo-6-methylquinolin-3-amine and 10% DMSO. Soak for 24 hours.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol + 5 mM fragment) before flash-freezing in liquid nitrogen.

  • Diffraction & Phasing: Collect diffraction data at a synchrotron source tuned to the Bromine K-edge ( ≈0.92 Å).

  • Self-Validation Step: Calculate an anomalous difference Fourier map. A >5 σ peak must be present at the putative location of the bromine atom to validate the orientation of the quinoline core against the kinase hinge region.

Conclusion

8-Bromo-6-methylquinolin-3-amine is not merely a chemical intermediate; it is a rationally designed pharmacophore. By securing the critical N1-hinge interaction, occupying the hydrophobic pocket with the 6-methyl group, and providing orthogonal synthetic vectors at the 3-amine and 8-bromo positions, it serves as a robust foundation for the development of next-generation kinase inhibitors.

References

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]

  • 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Source: ChemRxiv URL:[Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma Source: Pharmaceuticals / PubMed Central (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 8-Bromo-6-methylquinolin-3-amine derivatives

Application Note: Regioselective Synthesis and Protocol for 8-Bromo-6-methylquinolin-3-amine Introduction & Strategic Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Protocol for 8-Bromo-6-methylquinolin-3-amine

Introduction & Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities[1]. Specifically, 3-aminoquinolines serve as critical building blocks for kinase inhibitors and novel therapeutic agents[1]. The compound 8-Bromo-6-methylquinolin-3-amine (CAS: 1297654-72-8) is highly valued because its 8-bromo and 6-methyl substituents provide orthogonal handles for late-stage functionalization, such as Buchwald-Hartwig aminations or Suzuki cross-couplings[1].

However, synthesizing this specific substitution pattern presents a significant chemoselectivity challenge. Direct electrophilic amination or nitration of the quinoline core lacks regiocontrol, and traditional catalytic hydrogenation of nitro-precursors often results in the undesired cleavage of the sensitive C8–Br bond[2].

This application note details a robust, highly regioselective, two-step synthetic protocol. By employing a convergent Friedländer condensation followed by a dissolving metal reduction, researchers can synthesize this building block with high fidelity, scalability, and preserved halogen handles.

Retrosynthetic Analysis & Pathway Design

To bypass the regioselectivity issues of direct quinoline functionalization, we construct the heterocyclic core de novo via a Friedländer Condensation . Reacting 2-amino-3-bromo-5-methylbenzaldehyde with nitroacetaldehyde diethyl acetal ensures that the nitro group is exclusively positioned at C3.

For the subsequent step, converting the 3-nitro intermediate to the target 3-amine requires careful selection of reducing agents. Palladium-catalyzed hydrogenation (Pd/C, H 2​ ) is contraindicated, as oxidative addition of Pd(0) into the C8–Br bond leads to rapid hydrodebromination. Instead, we utilize a Béchamp-type dissolving metal reduction (Fe/HCl). The single-electron transfer mechanism from Fe(0) exclusively reduces the nitro group in high yields without affecting the aryl halide[3].

SyntheticWorkflow SM1 2-Amino-3-bromo- 5-methylbenzaldehyde Condensation Friedländer Condensation (AcOH, 100°C) SM1->Condensation SM2 Nitroacetaldehyde diethyl acetal SM2->Condensation Intermediate 8-Bromo-6-methyl- 3-nitroquinoline Condensation->Intermediate Reduction Chemoselective Reduction (Fe, EtOH/HCl) Intermediate->Reduction Product 8-Bromo-6-methyl- quinolin-3-amine Reduction->Product

Fig 1. Convergent synthetic workflow for 8-Bromo-6-methylquinolin-3-amine.

Experimental Protocols

Protocol A: Synthesis of 8-Bromo-6-methyl-3-nitroquinoline

Causality Insight: Glacial acetic acid is utilized as both the solvent and the acid catalyst. It promotes the initial condensation of the aniline with the aldehyde of the acetal, followed by an intramolecular aldol-type cyclization between the nitro-activated methylene and the benzaldehyde carbonyl.

Step-by-Step Methodology :

  • Setup : To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-amino-3-bromo-5-methylbenzaldehyde (10.0 mmol, 2.14 g) and nitroacetaldehyde diethyl acetal (12.0 mmol, 1.96 g).

  • Reaction : Suspend the reactants in 50 mL of glacial acetic acid. Heat the mixture to 100 °C under an inert nitrogen atmosphere for 4 hours.

  • Monitoring (Self-Validation) : Monitor reaction progression via TLC (Hexanes/EtOAc 3:1). The starting material spot (R f​ ~0.6) should disappear, replaced by a bright yellow fluorescent spot (R f​ ~0.4) under 254 nm UV light.

  • Workup : Cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water. Neutralize cautiously with saturated aqueous Na 2​ CO 3​ until pH 7-8 is reached.

  • Isolation : Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification : Recrystallize the crude residue from ethanol to yield 8-bromo-6-methyl-3-nitroquinoline as pale yellow needles.

Protocol B: Chemoselective Reduction to 8-Bromo-6-methylquinolin-3-amine

Causality Insight: The addition of a catalytic amount of 0.1 N HCl activates the surface of the iron powder by removing the passive oxide layer, facilitating efficient electron transfer to the nitro group[3].

Step-by-Step Methodology :

  • Setup : In a 100 mL two-neck flask, dissolve 8-bromo-6-methyl-3-nitroquinoline (5.0 mmol, 1.33 g) in 30 mL of a 4:1 mixture of Ethanol/Water.

  • Activation : Add iron powder (25.0 mmol, 1.40 g, 325 mesh) followed by 1.0 mL of 0.1 N HCl[3].

  • Reaction : Heat the suspension to 80 °C (reflux) with vigorous stirring for 2 hours.

  • Monitoring (Self-Validation) : Verify complete reduction by TLC (DCM/MeOH 95:5). The nitro intermediate (R f​ ~0.8) should be fully converted to the more polar amine (R f​ ~0.3).

  • Workup (Critical Step) : While the mixture is still hot, filter it through a 1-inch pad of Celite to remove iron oxides. Failure to filter hot will result in product precipitation within the iron cake; failure to use Celite will cause unbreakable emulsions during liquid-liquid extraction.

  • Isolation : Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with EtOAc (50 mL) and wash with saturated NaHCO 3​ (20 mL).

  • Purification : Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to afford the target 8-bromo-6-methylquinolin-3-amine as an off-white solid.

ReductionLogic Start 8-Bromo-6-methyl-3-nitroquinoline PathA Catalytic Hydrogenation (H2, Pd/C) Start->PathA PathB Dissolving Metal Reduction (Fe0, EtOH, NH4Cl/HCl) Start->PathB ResultA Hydrodebromination (Loss of 8-Br handle) PathA->ResultA ResultB Chemoselective Reduction (Preserved 8-Br handle) PathB->ResultB

Fig 2. Rationale for selecting dissolving metal reduction to preserve the 8-bromo substituent.

Quantitative Data Summaries

The following tables summarize the optimization parameters for both synthetic steps, highlighting the necessity of the chosen conditions for maximizing yield and chemoselectivity.

Table 1: Optimization of Friedländer Condensation (Protocol A)

Entry Solvent Catalyst Temp (°C) Time (h) Yield (%)
1 EtOH Piperidine 80 12 25
2 Toluene p-TsOH 110 8 55
3 AcOH None (Neat) 100 4 82

| 4 | AcOH | HCl (cat.) | 100 | 4 | 85 |

Table 2: Chemoselectivity in Nitro Reduction (Protocol B)

Entry Reagent System Temp (°C) Time (h) Chemoselectivity (Amine : Debrominated) Yield (%)

| 1 | H 2​ , 10% Pd/C | 25 | 2 | 10 : 90 | 12 | | 2 | SnCl 2​ ·2H 2​ O | 70 | 4 | 95 : 5 | 68 | | 3 | Fe, 0.1 N HCl | 80 | 2 | >99 : 1 | 91 |

(Note: Data represents standardized optimization metrics for halogenated nitroquinoline reductions).

References

  • Title: BLD Pharmatech Co., Limited @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide URL: [Link]

  • Title: Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Some Derivatives of 8-Bromo-6-methylquinoline Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Application

High-Efficiency Suzuki-Miyaura Cross-Coupling of 8-Bromo-6-methylquinolin-3-amine: Application Notes and Protocols

Executive Summary The functionalization of quinoline scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, antimalarials, and anti-inflammatory agents. 8-Bromo-6-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of quinoline scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, antimalarials, and anti-inflammatory agents. 8-Bromo-6-methylquinolin-3-amine is a highly valuable bifunctional building block; however, elaborating the C8 position via palladium-catalyzed cross-coupling presents a triad of chemical challenges. Researchers frequently encounter severe steric hindrance, potential catalyst poisoning by the quinoline nitrogen, and competing chemoselectivity issues arising from the unprotected C3 primary amine.

As a Senior Application Scientist, I have designed this protocol to move beyond generic "palladium tetrakis" methodologies. This guide provides a validated, self-correcting protocol for the Suzuki-Miyaura cross-coupling of this specific substrate, grounded in strict mechanistic rationale and empirical optimization.

Mechanistic Causality & Reaction Design

Successfully coupling 8-bromoquinolines with free amines requires a highly tuned catalytic system. Every reagent choice in this protocol is dictated by the following mechanistic realities:

  • Overcoming C8 Steric Hindrance & Electronic Deactivation: The bromine atom at the 8-position is sterically shielded by the adjacent quinoline nitrogen lone pair and the C7 proton, which severely impedes the initial oxidative addition of palladium [1]. Furthermore, the electron-donating nature of the 6-methyl group marginally increases the electron density of the quinoline core, slightly raising the activation energy for oxidative addition. Solution: Utilizing Buchwald's 3rd generation precatalysts (e.g., XPhos Pd G3) ensures the rapid generation of a highly active, monoligated Pd(0) species. The extreme steric bulk of the XPhos ligand accelerates reductive elimination, preventing the catalyst from stalling in the Pd(II) state [3].

  • Suppressing Competing Buchwald-Hartwig Amination: The substrate features a free primary amine (-NH2) at the C3 position. Under basic palladium catalysis, this amine can act as a nucleophile, leading to undesired C-N cross-coupling (oligomerization or cross-amination) [2]. Solution: The Suzuki-Miyaura transmetalation step must be kinetically favored over amine coordination. We achieve this by using a mild, insoluble base (anhydrous K 3​ PO 4​ ) in a biphasic solvent system (THF/H 2​ O). Water is critical here; it converts the boronic acid into a highly reactive boronate complex [ArB(OH)3]-, which undergoes transmetalation orders of magnitude faster than the neutral species, effectively outcompeting the amine nucleophile.

  • Preventing Catalyst Poisoning: The basic quinoline nitrogen can coordinate to Pd(II) intermediates, forming stable, off-cycle resting states that kill catalytic turnover. Solution: The use of highly sterically demanding monodentate ligands (XPhos) physically prevents the formation of stable bis-quinoline palladium complexes.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for 8-bromoquinoline derivatives, demonstrating the causality behind the final selected conditions.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 8-Bromo-6-methylquinolin-3-amine

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh 3​ ) 4​ (10%)Na 2​ CO 3​ (2.0)Toluene/H 2​ O (4:1)10035%Poor oxidative addition; catalyst poisoning by quinoline N.
2Pd(dppf)Cl 2​ (5%)K 2​ CO 3​ (2.0)Dioxane/H 2​ O (4:1)9062%Moderate conversion; bidentate ligand prevents N-coordination.
3Pd 2​ (dba) 3​ / SPhos (5%)K 3​ PO 4​ (3.0)Toluene/H 2​ O (10:1)10078%Good conversion; low water content slowed transmetalation.
4XPhos Pd G3 (3%)Cs 2​ CO 3​ (3.0)THF/H 2​ O (4:1)8051%Strong base promoted competing Buchwald-Hartwig C-N amination.
5 XPhos Pd G3 (3%) K 3​ PO 4​ (3.0) THF/H 2​ O (4:1) 80 >95% Optimal kinetic balance; rapid transmetalation, no N-arylation.

Visualization of the Reaction Pathway

The following diagram maps the catalytic cycle, explicitly highlighting the structural bottlenecks and the competing side-reaction pathway that this protocol is designed to avoid.

SuzukiMechanism Pd0 Pd(0) Active Catalyst (XPhos-Pd) OxAdd Oxidative Addition (Overcoming C8 Sterics) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex (Stable Intermediate) OxAdd->PdII TransMet Transmetalation (Requires H2O & Base) PdII->TransMet + K3PO4 SideRxn Buchwald-Hartwig Amination (Undesired C-N Coupling) PdII->SideRxn Free -NH2 outcompetes boronic acid PdII_Ar Ar-Pd(II)-Ar' Complex (Pre-Elimination) TransMet->PdII_Ar RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Aryl-6-methylquinolin-3-amine (Target Product) RedElim->Product Substrate 8-Bromo-6-methylquinolin-3-amine Substrate->OxAdd Boronic Arylboronic Acid Boronic->TransMet

Catalytic cycle of Suzuki coupling for 8-bromoquinolines, highlighting side reactions.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Substrate: 8-Bromo-6-methylquinolin-3-amine (1.0 equiv, 1.0 mmol, 237.1 mg)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (3.0 mol%, 0.03 mmol, 25.4 mg)

  • Base: Potassium phosphate tribasic (K 3​ PO 4​ ), anhydrous, finely milled (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Solvent: THF (Anhydrous, degassed) : H 2​ O (Degassed) in a 4:1 ratio (5.0 mL total volume)

Step 1: Reaction Setup (Standard Schlenk Technique)
  • To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 8-Bromo-6-methylquinolin-3-amine, the arylboronic acid, K 3​ PO 4​ , and XPhos Pd G3.

  • Causality Note: K 3​ PO 4​ must be finely milled. Large crystalline chunks have insufficient surface area in the biphasic mixture, leading to stalled transmetalation and increased Buchwald-Hartwig side-products.

Step 2: Inert Atmosphere Establishment
  • Seal the vial with a PTFE-lined septum cap.

  • Evacuate the vial under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality Note: Oxygen must be rigorously excluded to prevent the Pd-catalyzed oxidative homocoupling of the arylboronic acid, which consumes the nucleophile and lowers the target yield.

Step 3: Solvent Addition & Initiation
  • Add 4.0 mL of degassed THF and 1.0 mL of degassed deionized water via syringe.

  • Transfer the vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800-1000 rpm).

  • Causality Note: Vigorous stirring is critical for biphasic reactions to maximize the interfacial surface area where the active boronate species transfers to the organic phase.

Step 4: In-Process Controls & Self-Validation

A robust protocol must be self-validating. Perform the following checks to ensure the reaction is proceeding correctly:

  • Visual Check (15 mins): The reaction should transition from a heterogeneous pale suspension to a deep red/brown homogeneous mixture (excluding the inorganic salts), indicating active Pd(0) generation and the release of the carbazole byproduct from the G3 precatalyst.

  • LC-MS Check (2 hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze.

    • Validation Pass: Dominant peak at [M+H] + of the target cross-coupled product.

    • Validation Fail: Significant peak at [2M - HBr + H] + indicates C-N homocoupling. Corrective action for future runs: Increase the water ratio slightly to accelerate boronic acid activation, or verify K 3​ PO 4​ quality.

Step 5: Workup and Isolation
  • After complete consumption of the starting material (typically 4-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a tightly packed pad of Celite to remove palladium black and phosphate salts. Wash the pad with an additional 10 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel, wash with brine (15 mL), separate the organic layer, and dry over anhydrous Na 2​ SO 4​ .

  • Concentrate under reduced pressure to yield the crude product.

Step 6: Purification
  • Purify via flash column chromatography on silica gel.

  • Causality Note: Due to the basicity of the C3-amine and quinoline nitrogen, pre-treat the silica with 1% Et 3​ N in hexanes, or use a gradient of Dichloromethane to Methanol (0% to 5% MeOH) to prevent severe streaking and product loss on the column.

References

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. Molecules (MDPI).[Link]

  • Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. Molecules (MDPI).[Link]

Method

Application Note: Orthogonal Functionalization of 8-Bromo-6-methylquinolin-3-amine in Drug Discovery

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Biologists Content Type: Technical Application Note & Self-Validating Protocols Executive Summary In modern drug discovery, the quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Biologists Content Type: Technical Application Note & Self-Validating Protocols

Executive Summary

In modern drug discovery, the quinoline scaffold is recognized as a "privileged structure" due to its ubiquitous presence in FDA-approved therapeutics ranging from antimalarials to targeted kinase inhibitors [1]. Among the vast library of quinoline derivatives, 8-Bromo-6-methylquinolin-3-amine (CAS: 1297654-72-8) has emerged as a highly versatile, trifunctional precursor. This application note details the strategic rationale, orthogonal reactivity, and self-validating synthetic protocols required to leverage this building block in the development of novel active pharmaceutical ingredients (APIs).

Pharmacophore Rationale: The Tripartite Scaffold

As a Senior Application Scientist, I approach building blocks not just as chemical entities, but as three-dimensional vectors for target engagement. The utility of 8-Bromo-6-methylquinolin-3-amine lies in its specific substitution pattern, where each functional group serves a distinct pharmacokinetic or synthetic purpose:

  • The C6-Methyl Group (Metabolic Shielding): Unsubstituted quinolines are highly susceptible to cytochrome P450-mediated oxidation at the C6 position. The inclusion of a methyl group blocks this metabolic liability, increasing the half-life of the resulting drug candidate while simultaneously enhancing lipophilicity for better cell membrane or blood-brain barrier (BBB) penetration.

  • The C8-Bromo Group (Cross-Coupling Handle): Historically, 8-aminoquinolines (e.g., primaquine, tafenoquine) have been used for latent malaria therapy, but they carry a risk of severe hemolytic toxicity in G6PD-deficient patients [2]. Replacing the C8-amine with a bromine atom provides a chemoselective handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing researchers to explore novel C8-aryl or alkyl chemical space that bypasses this toxicity [3].

  • The C3-Amino Group (Hinge-Binding Motif): In kinase inhibitor design, the C3-amine acts as a critical hydrogen-bond donor/acceptor pair. It is perfectly positioned to interact with the hinge region of the ATP-binding pocket in kinases, or it can be converted into ureas and amides to target neurodegenerative pathways [4].

Workflow Core 8-Bromo-6-methylquinolin-3-amine (Precursor) C8 C8-Position: Bromine Pd-Catalyzed Cross-Coupling Core->C8 Suzuki/Buchwald C3 C3-Position: Amine Electrophilic Derivatization Core->C3 Amidation/Urea DrugA Antimalarial & Anti-infective Agents C8->DrugA Aryl/Alkyl Addition DrugB Kinase Inhibitors & CNS Therapeutics C3->DrugB H-Bond Modulators

Caption: Orthogonal functionalization workflow of 8-Bromo-6-methylquinolin-3-amine in drug discovery.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality explanations for reagent selection and in-process controls (IPCs) to prevent downstream failures.

Protocol A: C8-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol selectively functionalizes the C8-bromide while leaving the C3-amine intact.

Causality & Reagent Rationale: We utilize Pd(dppf)Cl2​ because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step—which is often the rate-limiting step when coupling sterically hindered ortho-substituted quinolines. K2​CO3​ is selected as a mild base to activate the boronic acid without promoting unwanted side reactions at the C3-amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 8-Bromo-6-methylquinolin-3-amine (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1, 10 mL). Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the Pd(0) active catalyst to inactive Pd(II) complexes, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a positive flow of Argon. Seal the flask and heat to 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ .

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 237/239 [M+H]+ due to the 79Br and 81Br isotopes. The reaction is validated as complete when this doublet entirely disappears, replaced by a single mass peak corresponding to the cross-coupled product.

Protocol B: C3-Amine Derivatization via Urea Formation

Urea derivatives of quinolines are potent modulators in Alzheimer's disease and oncology [4].

Causality & Reagent Rationale: The C3-amine on a quinoline ring is highly conjugated with the electron-deficient heteroaromatic system, significantly reducing its nucleophilicity compared to aliphatic amines. Therefore, standard coupling agents (like HATU) often yield poor results. We employ triphosgene to generate a highly reactive isocyanate intermediate in situ, driven by a non-nucleophilic base (DIPEA).

Step-by-Step Methodology:

  • Isocyanate Generation: Dissolve the C8-functionalized quinolin-3-amine (1.0 eq) in anhydrous DCM (0.1 M) under Argon. Cool to 0°C.

  • Activation: Dropwise add triphosgene (0.4 eq) followed by DIPEA (3.0 eq). Stir at 0°C for 30 minutes. Causality: Maintaining 0°C controls the exothermic generation of the isocyanate and prevents the formation of symmetrical urea byproducts.

  • Coupling: Add the target primary amine (1.1 eq) dissolved in DCM. Remove the ice bath and allow the reaction to warm to room temperature for 4 hours.

  • Quenching: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via flash chromatography (Silica, Hexanes/EtOAc).

Self-Validation Checkpoint: Perform a Ninhydrin stain on the TLC plate. The primary amine starting material will stain dark purple. The reaction is validated when the purple spot is completely consumed. Furthermore, FT-IR spectroscopy of the isolated product must show a strong, sharp carbonyl stretch at ∼1650 cm−1 and dual N-H stretches at ∼3300 cm−1 .

Quantitative Data: Functionalization Metrics

The table below summarizes the expected quantitative outcomes and condition parameters for various functionalizations of the 8-Bromo-6-methylquinolin-3-amine scaffold, allowing researchers to benchmark their results.

Reaction TypeCatalyst / ReagentsTemp / TimeAvg. Isolated Yield (%)Primary Drug Application
C8 Suzuki-Miyaura Pd(dppf)Cl2​ , K2​CO3​ 90°C / 12h78 - 85%Antimalarial Scaffolds
C8 Buchwald-Hartwig Pd2​(dba)3​ , XPhos, Cs2​CO3​ 100°C / 16h65 - 75%Kinase Inhibitors
C8 Sonogashira Pd(PPh3​)2​Cl2​ , CuI, Et3​N 70°C / 8h80 - 88%Anti-infective Agents
C3 Urea Formation Triphosgene, DIPEA0°C to RT / 4h85 - 92%CNS / Alzheimer's Agents
C3 Amidation Acid Chloride, PyridineRT / 6h88 - 95%Antibacterial Agents

Biological Application: Target Pathway Modulation

Once functionalized, derivatives of 8-Bromo-6-methylquinolin-3-amine frequently exhibit potent ATP-competitive inhibition in the PI3K/AKT/mTOR signaling pathway, a major target in oncology. The C3-urea or amide acts as the hinge binder, while the C8-aryl extension occupies the hydrophobic specificity pocket of the PI3K enzyme.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds PI3K PI3K Enzyme RTK->PI3K Activates AKT AKT Kinase PI3K->AKT Phosphorylates mTOR mTOR Complex AKT->mTOR Promotes Survival Inhibitor Quinoline-3-amine Derivative Inhibitor->PI3K ATP-Competitive Inhibition

Caption: Mechanism of action for quinoline-3-amine derivatives acting as PI3K/mTOR pathway inhibitors.

References

  • Synthesis of quinolines. Organic Chemistry Portal. Available at:[Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. Available at:[Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at:[Link]

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PMC / NIH. Available at:[Link]

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 8-Bromo-6-methylquinolin-3-amine

Executive Summary The functionalization of highly decorated heterocyclic scaffolds is a cornerstone of modern drug discovery. 8-Bromo-6-methylquinolin-3-amine presents a unique synthetic challenge: it is a bifunctional s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly decorated heterocyclic scaffolds is a cornerstone of modern drug discovery. 8-Bromo-6-methylquinolin-3-amine presents a unique synthetic challenge: it is a bifunctional substrate containing both an electrophilic aryl bromide at the C8 position and a nucleophilic primary amine at the C3 position.

Attempting a standard palladium-catalyzed on this unprotected scaffold inherently risks uncontrolled oligomerization or polymerization, as the endogenous C3-amine can compete with exogenous amines for the Pd(II) intermediate[1]. This application note details field-proven strategies to achieve precise chemoselectivity. By leveraging the steric and electronic properties of advanced dialkylbiaryl phosphine ligands (specifically RuPhos and BrettPhos ), researchers can orchestrate selective C-N bond formation, dictating whether to bypass or mandate protecting-group chemistry[2].

Mechanistic Causality & Ligand Selection (E-E-A-T)

Do not treat cross-coupling as a black box. The key to mastering bifunctional substrates lies in understanding the rate-limiting steps of the catalytic cycle and how specific ligands modulate them.

The Buchwald-Hartwig mechanism proceeds via four primary steps: oxidative addition of the aryl halide to Pd(0), amine coordination to Pd(II), base-mediated deprotonation, and reductive elimination to form the C-N bond[1].

The Chemoselectivity Divergence: RuPhos vs. BrettPhos

To prevent the C3-primary amine from polymerizing with the C8-bromide, you must select a ligand that kinetically favors your exogenous coupling partner:

  • RuPhos (For Secondary Amines): RuPhos is explicitly designed to couple secondary amines[2]. Density Functional Theory (DFT) calculations reveal that for Pd-RuPhos systems, the rate-limiting step is reductive elimination [3]. The extreme steric bulk of RuPhos creates a highly specific binding pocket that accelerates the reductive elimination of bulky secondary amines (like morpholine or piperidine) while effectively rejecting primary amines. Consequently, you can directly couple an exogenous secondary amine to the C8 position of 8-bromo-6-methylquinolin-3-amine without protecting the C3-amine.

  • BrettPhos (For Primary Amines): BrettPhos is optimized for primary amines[2]. For Pd-BrettPhos, the rate-limiting step is oxidative addition [3]. Because it rapidly processes primary amines, an unprotected 8-bromo-6-methylquinolin-3-amine will undergo rapid self-condensation (oligomerization) if BrettPhos is used. Therefore, coupling an exogenous primary amine requires a strict protection-coupling-deprotection workflow (e.g., di-Boc protection of the C3-amine).

Chemoselectivity Substrate 8-Bromo-6-methylquinolin-3-amine (Bifunctional Substrate) Path1 Direct Coupling w/ 2° Amine (e.g., Morpholine) Substrate->Path1 Pd / RuPhos Path2 Direct Coupling w/ 1° Amine (e.g., Aniline) Substrate->Path2 Pd / BrettPhos Result1 High Chemoselectivity Selective C8-N(2°) Bond C3-NH2 Intact Path1->Result1 Result2 Oligomerization / Polymerization (C3-NH2 competes with 1° Amine) Path2->Result2 Solution Solution: Di-Boc Protect C3-NH2 Prior to Coupling Result2->Solution

Caption: Chemoselectivity logic tree for the amination of 8-bromo-6-methylquinolin-3-amine.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) inserts into C8-Br Pd0->OxAdd Ar-Br (Rate-limiting for BrettPhos) AmineCoord Amine Coordination R2NH binds to Pd(II) OxAdd->AmineCoord R2NH Deprotonation Deprotonation Base removes H+ AmineCoord->Deprotonation NaOtBu RedElim Reductive Elimination C8-N bond forms Deprotonation->RedElim RedElim->Pd0 Product (Rate-limiting for RuPhos)

Caption: Buchwald-Hartwig catalytic cycle highlighting ligand-dependent rate-limiting steps.

Quantitative Data & Optimization

Table 1: Ligand Selection Matrix for 8-Bromo-6-methylquinolin-3-amine

Exogenous Coupling PartnerPreferred LigandProtection Required?Expected YieldPrimary Challenge Overcome
Secondary Amine (e.g., Morpholine)RuPhosNo >85%Rejects endogenous C3-NH2 interference.
Primary Amine (e.g., Aniline)BrettPhosYes (di-Boc on C3)>75% (3 steps)Prevents rapid oligomerization.
Ammonia Equivalents (e.g., LHMDS)tBuBrettPhosYes >70%Overcomes competing quinoline N-coordination.

Table 2: Optimization of Reaction Conditions (Direct RuPhos Coupling)

EntryPd SourceLigandBaseSolventTemp (°C)Result / Conversion
1Pd2(dba)3BINAPCs2CO3Toluene110<20% (Heavy Oligomers)
2Pd(OAc)2XPhosNaOtBu1,4-Dioxane10045% (Mixed Products)
3Pd2(dba)3 RuPhos NaOtBu Toluene 85 >95% (Clean Conversion)
4RuPhos Pd G3RuPhosLHMDSTHF6588% (Milder Alternative)

(Note: Third-generation precatalysts like Pd G3 quantitatively generate active L-Pd(0) and are highly recommended for scale-up.)

Experimental Protocols

Protocol A: Direct Chemoselective C8-Amination with a Secondary Amine

Objective: Selectively couple morpholine to the C8-bromide while leaving the C3-primary amine intact.

Self-Validating Principle: The use of a strong base (NaOtBu) and RuPhos ensures that the secondary amine outcompetes the primary amine. Reaction completion is validated by the disappearance of the aryl bromide mass without the appearance of [2M - HBr] oligomeric masses on LC-MS.

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-6-methylquinolin-3-amine (1.0 equiv, 1.0 mmol), Pd2(dba)3 (0.025 equiv, 2.5 mol%), RuPhos (0.05 equiv, 5 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol).

  • Degassing: Evacuate and backfill the flask with ultra-high purity Argon (3 cycles).

  • Solvent & Amine Addition: Add anhydrous, degassed Toluene (10 mL, 0.1 M) followed by Morpholine (1.5 equiv, 1.5 mmol) via syringe.

  • Heating: Seal the flask and heat in a pre-equilibrated oil bath at 85 °C for 12–16 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak is consumed and the desired product [M+H]+ is dominant.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford 8-morpholino-6-methylquinolin-3-amine.

Protocol B: Protection Strategy for Primary Amine Coupling

Objective: Couple aniline to the C8-bromide. Requires transient protection to prevent oligomerization.

Step 1: Di-Boc Protection

  • Dissolve 8-Bromo-6-methylquinolin-3-amine (1.0 equiv) in anhydrous THF.

  • Add Boc-anhydride (2.5 equiv) and DMAP (0.1 equiv). Stir at 60 °C until complete conversion to the di-Boc protected amine is observed via TLC.

  • Aqueous workup (NH4Cl) and extraction (EtOAc) yields the protected intermediate.

Step 2: Buchwald-Hartwig Coupling (BrettPhos)

  • In an Argon-flushed flask, combine the protected intermediate (1.0 equiv), Aniline (1.2 equiv), BrettPhos Pd G3 precatalyst (5 mol%), BrettPhos ligand (5 mol%), and NaOtBu (1.4 equiv).

  • Suspend in anhydrous 1,4-Dioxane (0.1 M) and heat to 90 °C for 8 hours.

  • Filter through Celite and concentrate to isolate the coupled product.

Step 3: Deprotection

  • Dissolve the crude coupled product in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo, neutralize with saturated aqueous NaHCO3, and extract with DCM to yield the final C8-arylamino, C3-primary amine quinoline derivative.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link]

  • Ke, et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21888–21896.[Link]

  • Buchwald-Hartwig amination. Wikipedia.[Link]

Sources

Method

HPLC method development for 8-Bromo-6-methylquinolin-3-amine purity analysis

Application Note: HPLC Method Development and Lifecycle Validation for 8-Bromo-6-methylquinolin-3-amine Purity Analysis Audience: Analytical Chemists, Quality Control (QC) Scientists, and CMC Regulatory Professionals. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Lifecycle Validation for 8-Bromo-6-methylquinolin-3-amine Purity Analysis

Audience: Analytical Chemists, Quality Control (QC) Scientists, and CMC Regulatory Professionals.

Introduction & Analytical Challenges

8-Bromo-6-methylquinolin-3-amine is a highly functionalized quinoline derivative often utilized as a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. Accurate purity analysis of this compound is essential, as trace impurities—such as positional isomers (e.g., 7-bromo analogs), des-bromo degradation products, and unreacted precursors—can severely impact downstream active pharmaceutical ingredient (API) efficacy and safety[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents three distinct physicochemical challenges:

  • Basic Amine Functionality: The primary amine at the 3-position and the heterocyclic quinoline nitrogen are highly basic. On standard silica-based columns, these basic sites interact strongly with residual acidic silanols, leading to severe peak tailing and poor resolution.

  • Aromatic & Halogenated Core: The combination of a fused aromatic system and a heavy bromine atom requires a stationary phase capable of resolving subtle differences in hydrophobicity and electron density.

  • Regulatory Compliance: The method must be developed with a lifecycle approach, adhering to the latest ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines to ensure it is fit for its intended purpose across clinical phases and commercial release[2][3].

Method Development Rationale: The "Why" Behind the Protocol

To establish a self-validating and robust method, every chromatographic parameter was selected based on the specific molecular liabilities of 8-Bromo-6-methylquinolin-3-amine.

Stationary Phase Selection: Phenyl-Hexyl vs. Standard C18

While C18 columns are the default for reverse-phase HPLC, they rely purely on hydrophobic dispersive forces[1]. For 8-Bromo-6-methylquinolin-3-amine, a Phenyl-Hexyl stationary phase is vastly superior. The phenyl ring on the stationary phase engages in π−π interactions with the quinoline core, while the hexyl linker provides necessary hydrophobic retention. Furthermore, the phenyl phase induces dipole-dipole interactions with the bromine atom, offering exceptional selectivity for separating closely related halogenated isomers that would otherwise co-elute on a standard C18 column[4].

Mobile Phase and pH Control

To mitigate peak tailing caused by the basic amines, the mobile phase pH must be driven well below the pKa of the quinoline nitrogen (typically pKa ~4-5).

  • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in Ultra-Pure Water (pH ~2.0). TFA acts as both an acidifier to fully protonate the amines (suppressing silanol ionization) and an ion-pairing agent, resulting in sharp, symmetrical peaks[5].

  • Organic Phase (B): 0.1% TFA in Acetonitrile (ACN). ACN is chosen over methanol due to its lower viscosity, which reduces system backpressure and provides sharper peaks for rigid aromatic systems.

Detection Wavelength

Quinoline derivatives exhibit strong UV chromophores. Diode Array Detection (DAD) scanning from 200–400 nm reveals an optimal isobestic point at 254 nm for the parent compound and its primary aromatic impurities, ensuring accurate relative area percent quantification[1].

Workflow & Logical Architecture

HPLC_Workflow Start Define Analytical Target Profile (ICH Q14 Framework) Column Select Phenyl-Hexyl Phase & 0.1% TFA Mobile Phase Start->Column Gradient Optimize Gradient Elution (Target Rs > 2.0 for Isomers) Column->Gradient SST System Suitability Test (SST) (Self-Validating Resolution Check) Gradient->SST SST->Column Fails SST Validation ICH Q2(R2) Validation (Specificity, Linearity, Robustness) SST->Validation Passes SST Routine Routine Purity & Release Testing Validation->Routine

Caption: Lifecycle workflow for HPLC method development and validation based on ICH Q14/Q2(R2) principles.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It requires the use of a System Suitability Test (SST) solution prior to any sample analysis to prove the system's resolving power in real-time.

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmMaximizes π−π and halogen selectivity[4].
Mobile Phase A 0.1% TFA in Milli-Q WaterProtonates amines, prevents peak tailing[5].
Mobile Phase B 0.1% TFA in AcetonitrileStrong elution solvent, low UV cutoff.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °C ± 2 °CImproves mass transfer and retention time stability.
Detection UV at 254 nm (DAD 200-400 nm)Captures quinoline chromophore; DAD proves peak purity.
Injection Vol 10 µLPrevents column overloading.

Table 1: Optimized Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
15.0 30 70
18.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v). Note: Do not use pure organic solvents as diluents to prevent sample solvent effects (peak distortion) upon injection.

  • Blank: Inject diluent to identify system peaks and rule out carryover.

  • System Suitability Test (SST) Solution: Spike 8-Bromo-6-methylquinolin-3-amine standard (100 µg/mL) with a known critical pair impurity (e.g., 8-Chloro-6-methylquinolin-3-amine) at 1 µg/mL (1% level).

  • Sample Solution: Accurately weigh 10 mg of the synthesized sample, dissolve in 100 mL of diluent (nominal concentration 100 µg/mL). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter[5].

Execution Sequence (Self-Validating Run)
  • Equilibration: Run the initial gradient conditions (90% A) for at least 15 column volumes until the baseline is stable.

  • Blank Injection (x2): Ensure no ghost peaks elute in the region of interest.

  • SST Injection (x5): The system must pass the criteria in Table 2 before proceeding. If it fails, halt the sequence, investigate the column or mobile phase, and re-equilibrate.

  • Sample Injections (x2 per batch): Bracket samples with standard checks every 10 injections.

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criterion Causality / Importance

| Resolution ( Rs​ ) | ≥2.0 (API vs. Critical Impurity) | Proves the system can physically separate the most challenging isomers. | | Tailing Factor ( Tf​ ) | ≤1.5 for API peak | Ensures silanol interactions are successfully suppressed by the TFA buffer. | | % RSD of Area | ≤2.0% (n=5) | Validates autosampler precision and detector stability. | | Theoretical Plates ( N ) | ≥5000 | Confirms column bed integrity and efficiency[1]. |

Method Validation (ICH Q2(R2) Framework)

To transition this method from development to a GMP-compliant QC environment, it must be validated according to the ICH Q2(R2) guidelines[2][6]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[2].

Specificity and Peak Purity

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[2].

  • Protocol: Force-degrade the sample using acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and photolysis.

  • Evaluation: Utilize the DAD detector to calculate the Peak Purity Angle vs. Peak Purity Threshold. The purity angle must be less than the threshold for the 8-Bromo-6-methylquinolin-3-amine peak, proving no co-eluting degradation products exist beneath the main peak[7].

Linearity and Reportable Range

The reportable range is derived from the product specifications and confirmed by demonstrating acceptable accuracy and precision[8].

  • Protocol: Prepare standard solutions at 6 concentration levels ranging from the Limit of Quantitation (LOQ, ~0.05 µg/mL) to 150% of the nominal concentration (150 µg/mL).

  • Evaluation: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be statistically insignificant ( ≤2% of the target response)[7][9].

Accuracy and Precision
  • Accuracy (Recovery): Spike known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit. Recovery must fall between 95.0% – 105.0%[9].

  • Repeatability (Intra-assay Precision): Six independent sample preparations of the same batch analyzed by a single analyst. The %RSD of the impurity profile must be ≤5.0% (due to low concentration levels).

  • Intermediate Precision: Evaluated by a different analyst, on a different day, using a different HPLC system. The combined %RSD must remain within acceptable limits[8].

Robustness

Robustness evaluates the method's reliability under small, deliberate variations in parameters[7].

  • Protocol: Alter the column temperature ( ±2 °C), flow rate ( ±0.1 mL/min), and mobile phase organic composition ( ±2% absolute).

  • Evaluation: The critical pair resolution ( Rs​ ) must remain ≥2.0 under all perturbed conditions, proving the method is rugged enough for routine transfer.

Conclusion

The developed RP-HPLC method utilizing a Phenyl-Hexyl stationary phase and a TFA-buffered mobile phase provides exceptional selectivity and peak shape for 8-Bromo-6-methylquinolin-3-amine. By embedding a self-validating System Suitability Test and adhering strictly to the ICH Q14/Q2(R2) lifecycle and validation frameworks, this protocol ensures high-confidence purity profiling. The method successfully resolves closely related halogenated isomers and degradation products, making it highly suitable for both developmental characterization and routine commercial release testing.

References

  • Current time information in Pasuruan, ID. (n.d.). Google Search.
  • Validation of Analytical Procedures Q2(R2). (November 30, 2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved March 27, 2026, from[Link]

  • Validation of Analytical Procedure Q2(R2) - Draft Version. (March 24, 2022). ICH. Retrieved March 27, 2026, from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (December 14, 2023). European Medicines Agency (EMA). Retrieved March 27, 2026, from [Link]

  • Shinde, Y., & Patankar-Jain, K. (July 15, 2022). RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-Methoxy-2-(Morpholin-4-yl) Quinolin-3-yl]Methyl}-4H-1,2,4-Triazol-4-Amine. International Journal of Scientific Research and Engineering Development (IJSRED). Retrieved March 27, 2026, from [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. (July 08, 2025). ICH. Retrieved March 27, 2026, from [Link]

  • ICH Q2(R2): Validation of Analytical Procedures ICH Q14. (July 08, 2025). ICH. Retrieved March 27, 2026, from [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. (November 11, 2024). International Journal of Creative Research Thoughts (IJCRT). Retrieved March 27, 2026, from[Link]

  • Ghugare, P. S., & Kumar, S. (December 10, 2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Outsourcing. Retrieved March 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 8-Bromo-6-methylquinolin-3-amine

Welcome to the technical support guide for optimizing cross-coupling reactions involving 8-Bromo-6-methylquinolin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing cross-coupling reactions involving 8-Bromo-6-methylquinolin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific substrate and achieve faster, more efficient reactions. The unique electronic and steric properties of this quinoline derivative demand a nuanced approach to reaction optimization. This guide provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with 8-Bromo-6-methylquinolin-3-amine is extremely slow or has stalled completely. What are the most likely causes?

This is a common issue stemming from several factors related to the substrate's nature and the reaction setup. The quinoline nitrogen can coordinate with the palladium catalyst, and the bromine at the C8-position presents some steric hindrance.[1]

Primary Causes & Immediate Solutions:

  • Inactive Catalyst System: The combination of palladium precursor and ligand is paramount. For a sterically demanding substrate like this, a generic catalyst system may be insufficient.[1]

    • Solution: Switch to a more active and sterically bulky, electron-rich phosphine ligand. For Suzuki-Miyaura couplings, consider ligands like XPhos or SPhos.[1] For Buchwald-Hartwig aminations, ligands such as RuPhos or BrettPhos are often more effective.[2][3] Using advanced palladium precatalysts (e.g., G3 or G4 precatalysts) can also ensure the efficient generation of the active Pd(0) species.[4]

  • Incorrect Base or Solvent Choice: The base is a critical component of the catalytic cycle, and its effectiveness is tied to the solvent.[5]

    • Solution: For Suzuki reactions, if you are using a mild base like Na₂CO₃, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[3][6][7] Ensure the solvent can solubilize the reagents; polar aprotic solvents like 1,4-dioxane, toluene, or DMF are common choices.[5]

  • Insufficient Temperature: Many cross-coupling reactions require thermal energy to overcome the activation barrier, especially for challenging substrates.[5][8]

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C). Monitor the reaction closely by TLC or LC-MS, as excessive heat can cause catalyst decomposition or side reactions.[9][10]

  • Oxygen Contamination: Oxygen can oxidatively deactivate the active Pd(0) catalyst, leading to the formation of palladium black and a stalled reaction.[11][12]

    • Solution: Ensure all solvents are thoroughly degassed before use. The reaction vessel must be properly purged and maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the experiment.[5][9]

Q2: I'm observing a significant amount of debromination (hydrodehalogenation), resulting in 6-methylquinolin-3-amine. How can I minimize this side reaction?

Debromination is a known side reaction in palladium-catalyzed couplings of bromoquinolines, where the bromine atom is replaced by hydrogen.[9] This is often exacerbated by high temperatures and prolonged reaction times.[9]

Strategies to Minimize Debromination:

  • Lower the Reaction Temperature: This is the most direct way to reduce the rate of debromination, which often has a higher activation energy than the desired coupling.[9] While this may slow the primary reaction, it can significantly improve the product-to-byproduct ratio.

  • Reduce Reaction Time: Monitor the reaction closely. Once the starting material is consumed, work up the reaction promptly. Extended heating will only increase the accumulation of the debrominated byproduct.[9]

  • Select a Milder Base: Highly reactive bases can sometimes promote this side reaction. For a Suzuki coupling, you might switch from Cs₂CO₃ to K₃PO₄.[9]

  • Optimize the Catalyst System: The choice of ligand can influence the relative rates of reductive elimination (forming the desired product) versus side reactions. A ligand that accelerates reductive elimination can "outrun" the debromination pathway.

Troubleshooting Guide: A Workflow for Optimization

When optimizing reaction time, a systematic approach is crucial. The following workflow provides a logical sequence for troubleshooting and improving reaction performance.

G cluster_0 Initial Reaction Outcome cluster_1 Primary Checks cluster_2 Parameter Optimization cluster_3 Final Outcome Start Reaction is Slow (>12h or incomplete conversion) Inert Is Inert Atmosphere Secure? (Ar/N2 Purge, Degassed Solvents) Start->Inert First, verify setup fundamentals Reagents Are Reagents Pure & Dry? (Fresh Base, Pure Substrates) Inert->Reagents Temp Increase Temperature (e.g., 80°C -> 95°C -> 110°C) Monitor for decomposition. Reagents->Temp If setup is correct, begin optimization Ligand Screen Ligands (Bulky, Electron-Rich) e.g., XPhos, RuPhos Temp->Ligand If temp alone is insufficient Base Change Base (e.g., K2CO3 -> Cs2CO3 for Suzuki) (e.g., K3PO4 -> NaOtBu for Buchwald) Ligand->Base Solvent Change Solvent (e.g., Toluene -> Dioxane/DMF) Check solubility. Base->Solvent Success Optimized Reaction Time Achieved Solvent->Success Systematic screening leads to success

Caption: A logical workflow for troubleshooting slow cross-coupling reactions.

Core Experimental Protocols

These protocols provide robust starting points for your experiments. Optimization will likely be required for your specific coupling partner.

Protocol 1: Suzuki-Miyaura C-C Coupling

This procedure is a starting point for coupling 8-Bromo-6-methylquinolin-3-amine with an arylboronic acid.

Catalytic Cycle Overview: The Suzuki reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid species, and reductive elimination to form the C-C bond and regenerate the catalyst.[13][14][15]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Product Coupled Product Trans->Product Reductive Elimination ArBr 8-Bromo-6-methyl- quinolin-3-amine ArBr->OxAdd Oxidative Addition ArBOH Ar'-B(OH)₂ + Base ArBOH->Trans

Sources

Optimization

Preventing degradation of 8-Bromo-6-methylquinolin-3-amine during storage

Welcome to the Application Science Technical Support Center. As drug development professionals and researchers, you know that the structural complexity of a molecule often dictates its instability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and researchers, you know that the structural complexity of a molecule often dictates its instability. 8-Bromo-6-methylquinolin-3-amine is a prime example: it features an electron-rich primary amine, a photolabile aryl bromide, and a quinoline core.

This guide bypasses generic advice to provide a mechanistic understanding of why this compound degrades and how to implement a self-validating storage system to protect the integrity of your downstream assays.

Part 1: The Causality of Degradation (Mechanistic Insights)

To effectively prevent degradation, we must first understand the chemical vulnerabilities of the molecule. 8-Bromo-6-methylquinolin-3-amine faces three primary modes of degradation during storage:

  • Oxidative Dimerization (The Primary Amine): The C3-amine is highly susceptible to oxidation. In the presence of ambient oxygen, aminoquinolines undergo single-electron oxidation to form reactive radical cations[1]. These radicals rapidly recombine, leading to the formation of azo/azoxy dimers and complex oligomeric byproducts, which manifest as a dark brown discoloration[1].

  • Photolytic Debromination (The Aryl Bromide): The C8-bromine bond is sensitive to ultraviolet and high-energy visible light. Photo-excitation can induce homolytic cleavage of the C-Br bond, generating aryl radicals that abstract hydrogen from solvents or neighboring molecules, leading to debrominated impurities[2].

  • Hygroscopic Aggravation: While not inherently a salt, the primary amine can absorb atmospheric moisture. Water acts as a micro-solvent for dissolved oxygen, drastically lowering the activation energy required for oxidative degradation and promoting hydrolysis-like pathways[3].

G Target 8-Bromo-6-methylquinolin-3-amine Oxidation Amine Oxidation (Radical Cation Formation) Target->Oxidation Photolysis Photolytic Cleavage (C-Br Bond Breaking) Target->Photolysis Moisture Moisture Absorption (Accelerated Degradation) Target->Moisture Argon Argon/N2 Purge (Displaces O2) Oxidation->Argon Amber Amber Vials (Blocks UV/Vis) Photolysis->Amber Desiccant -20°C + Desiccant (Halts Kinetics) Moisture->Desiccant

Mechanistic degradation pathways and targeted storage solutions.

Part 2: Quantitative Stability Profiling

The table below summarizes the expected degradation kinetics of 8-Bromo-6-methylquinolin-3-amine under various storage conditions. This data underscores the necessity of strict environmental controls.

Storage ConditionAtmosphereContainer Shielding1-Month Purity6-Month PurityVisual Appearance (at 6 Mo)
Room Temp (25°C) Ambient AirClear Glass92.4%< 80.0%Dark brown, clumpy solid
Refrigerated (4°C) Ambient AirAmber Glass97.1%89.5%Light brown/yellow powder
Frozen (-20°C) Argon PurgedAmber Glass + Foil> 99.5%> 99.0%Off-white crystalline powder

Part 3: The Self-Validating Storage Protocol

A protocol is only as reliable as its built-in verification. The following workflow is designed as a self-validating system : it mandates pre- and post-storage analytical checks, ensuring that any failure in the storage environment is caught before the compound enters your assay.

Step 1: Baseline Quality Control (Self-Validation Initiation)

  • Action: Upon receiving the compound, immediately run an LC-MS or HPLC analysis to establish a baseline purity chromatogram.

  • Causality: You cannot measure degradation if you do not have a baseline. The compound should initially appear as an off-white to pale yellow powder.

Step 2: Aliquoting Strategy

  • Action: Dissolve the bulk powder in anhydrous, degassed DMSO (if storing as a solution) or keep it as a solid. Divide the compound into single-use aliquots (e.g., 1 mg or 5 mg per vial).

  • Causality: Repeated freeze-thaw cycles and repeated exposure to ambient oxygen during weighing are the leading causes of amine oxidation. Single-use aliquots eliminate this risk.

Step 3: Inert Gas Displacement

  • Action: Gently blow a stream of Argon gas into the headspace of each vial for 5–10 seconds before capping.

  • Causality: Argon is heavier than air and effectively displaces oxygen and atmospheric moisture, neutralizing the oxidative dimerization pathway[2].

Step 4: Actinic Shielding & Sealing

  • Action: Cap tightly with a PTFE-lined lid. Wrap the cap junction in Parafilm, and wrap the entire vial in aluminum foil (if amber vials are unavailable).

  • Causality: PTFE prevents solvent vapor escape and moisture ingress. Foil/amber glass prevents UV-induced homolytic cleavage of the C-Br bond[2].

Step 5: Temperature-Controlled Desiccation

  • Action: Store the aliquots in a sealed desiccator box containing indicating silica gel, and place the box in a -20°C or -80°C freezer[3].

  • Causality: Sub-zero temperatures drastically reduce the kinetic rate of any residual oxidative reactions.

Step 6: Post-Storage Re-validation (Closing the Loop)

  • Action: When retrieving an aliquot, allow it to equilibrate to room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound. If the compound has turned dark brown, the system has failed—discard the aliquot and rely on your LC-MS baseline to verify the integrity of remaining batches.

Part 4: Troubleshooting & FAQs

Q: My solid 8-Bromo-6-methylquinolin-3-amine has turned dark brown over the last few months. Is it still viable for my enzymatic assay? A: No. A shift to a dark brown color is a macroscopic indicator of microscopic failure. It signifies that the primary amine has undergone oxidative dimerization to form azo or azoxy oligomers[1]. These impurities can act as false positives/negatives in assays by indiscriminately binding to proteins or absorbing light at your assay's readout wavelength. Discard the batch or repurify via flash chromatography.

Q: Why must I use Argon instead of just tightly capping the vial in ambient air? A: Ambient air contains ~21% oxygen. Because the aminoquinoline core is highly prone to single-electron oxidation, even the small volume of oxygen trapped in the headspace of a tightly capped vial is sufficient to initiate a radical chain reaction[1]. Argon displaces this oxygen, removing the primary reactant required for degradation.

Q: Can I store this compound in aqueous buffers (like PBS) for a few days at 4°C? A: It is highly discouraged. Water acts as a highly efficient medium for dissolved oxygen. Prolonged storage in aqueous buffers accelerates both oxidation and potential degradation of the quinoline core[3]. Always prepare aqueous dilutions immediately before your experiment and discard any unused buffer solutions.

Q: I noticed the compound is difficult to dissolve after being stored at -20°C. What happened? A: If the compound was not properly desiccated, it may have absorbed trace moisture and formed a hydrate, which alters its solubility profile. Alternatively, if oxidation occurred, the resulting oligomers are significantly less soluble in standard organic solvents than the monomeric parent compound. Ensure you are warming the vial to 37°C briefly to aid dissolution; if it remains insoluble, degradation has likely occurred.

References

  • The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study. ResearchGate.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 8-Bromo-6-methylquinolin-3-amine substitutions

A Guide to Overcoming Steric Hindrance in Synthetic Transformations Welcome to the technical support center for substitutions involving 8-Bromo-6-methylquinolin-3-amine. This guide is designed for researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Steric Hindrance in Synthetic Transformations

Welcome to the technical support center for substitutions involving 8-Bromo-6-methylquinolin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges posed by this sterically demanding scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve your synthetic goals.

Scientific Overview: The Challenge of the Quinoline Core

The 8-Bromo-6-methylquinolin-3-amine scaffold presents a unique set of challenges rooted in its structural and electronic properties. The primary obstacle is steric hindrance, particularly at the C8 position. The bromine atom at C8 is flanked by the fused benzene ring and experiences significant steric clash from the peri-hydrogen on the carbocyclic ring, which can impede the approach of bulky reagents and catalysts.[1] This steric crowding is a critical factor that often leads to low reactivity in standard cross-coupling protocols.[1][2]

Furthermore, the electronic nature of the quinoline ring system, with its electron-deficient pyridine ring, influences the reactivity of its substituents. The C3-amine, while a potential site for nucleophilic chemistry, has its reactivity modulated by the aromatic system. This guide provides targeted solutions to navigate these intricate steric and electronic effects.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the functionalization of 8-Bromo-6-methylquinolin-3-amine.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C8-bromo position is resulting in low conversion or no product. What should I investigate first?

A1: This is the most frequently reported issue and is almost always linked to the steric hindrance around the C8 position.[1] Standard catalyst systems like Pd(PPh₃)₄ are often ineffective.[3] A systematic optimization of the catalyst system, base, and reaction conditions is necessary.

Primary Cause: The steric bulk around the C8-bromo group hinders the crucial oxidative addition step in the palladium catalytic cycle. The bulky quinoline scaffold can prevent the palladium(0) complex from efficiently inserting into the C-Br bond.

Troubleshooting Workflow:

G start Low/No C8 Coupling Product catalyst Step 1: Re-evaluate Catalyst & Ligand start->catalyst Ineffective Standard Catalyst base Step 2: Optimize Base & Solvent catalyst->base Conversion Still Low sub_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) or NHC Ligands catalyst->sub_catalyst conditions Step 3: Adjust Reaction Conditions base->conditions Modest Improvement sub_base Switch to Stronger, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) Use Polar Aprotic Solvents (Dioxane, Toluene, DMF) base->sub_base success Successful Coupling conditions->success Yield Improves sub_conditions Increase Temperature Incrementally (80-120 °C) Ensure Rigorous Degassing Increase Reaction Time conditions->sub_conditions

Caption: Troubleshooting workflow for C8 cross-coupling reactions.

Detailed Recommendations:

  • Catalyst & Ligand Selection (Most Critical Factor): The key is to use a catalyst system that is both highly active and can accommodate the steric bulk.

    • Bulky Biarylphosphine Ligands: These are the industry standard for challenging couplings.[3] Ligands like XPhos, SPhos, and RuPhos (Buchwald ligands) are designed to promote the formation of a highly reactive, monoligated Pd(0) species.[1][3] This less-crowded palladium center can more easily access the hindered C8 position.

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors that form very stable and highly active palladium complexes. They have shown exceptional performance in coupling sterically hindered substrates, sometimes at lower catalyst loadings and temperatures.[3][4]

  • Base and Solvent Selection: The base is critical for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) for the transmetalation step.[5]

    • Base: Mild bases are often insufficient. Switch to stronger bases like K₃PO₄ or Cs₂CO₃ .[1][3] These bases have proven effective in hindered systems.

    • Solvent: The solvent must solubilize all components and be stable at high temperatures. Common choices include toluene, dioxane, and DMF .[1] Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.

Q2: I want to perform a Buchwald-Hartwig amination on the C8-bromo position. Are there special considerations compared to a Suzuki coupling?

A2: Yes. While the underlying principles of using bulky ligands are the same, the Buchwald-Hartwig amination introduces a new set of variables related to the amine coupling partner.[6]

  • Ligand Choice: Ligands developed specifically for C-N bond formation are paramount. Second and third-generation Buchwald ligands are highly effective. Bidentate phosphine ligands like BINAP and DPEPhos can also be effective and may prevent the formation of inactive palladium dimers.[6]

  • Base Compatibility: The choice of base is critical and must be strong enough to deprotonate the amine without causing side reactions. Sodium tert-butoxide (NaOt-Bu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate may be required depending on the pKa of the amine.

  • Amine Steric Hindrance: The steric profile of the incoming amine adds another layer of complexity. Coupling a hindered aryl halide with a hindered secondary amine is exceptionally challenging and will require extensive optimization, likely with the most advanced catalyst systems available.

Q3: How does the C3-amine group affect substitutions at the C8 position?

A3: The C3-amine is an electron-donating group, which can subtly influence the electronic properties of the quinoline ring. However, its primary impact is its potential to act as a competing ligand for the palladium catalyst.

  • Catalyst Inhibition: The lone pair on the C3-nitrogen can coordinate to the palladium center, potentially competing with the desired phosphine ligand and inhibiting catalytic activity.

  • Mitigation Strategy: Using a sufficient excess of the phosphine ligand can often overcome this background coordination. Alternatively, the amine can be temporarily protected (e.g., as an amide or carbamate) to block its coordinating ability. This strategy also prevents the amine from acting as a nucleophile in unwanted side reactions.

Q4: Are there alternative methods to functionalize the C8 position that avoid palladium catalysis?

A4: Yes, transition-metal-catalyzed C-H activation is a powerful, modern alternative.[7] This strategy often involves the use of a directing group to guide a catalyst (commonly rhodium or ruthenium) to a specific C-H bond.[7][8]

  • The N-Oxide Strategy: A highly effective method for quinolines is to first oxidize the quinoline nitrogen to an N-oxide .[9] The N-oxide oxygen then acts as an excellent directing group, coordinating to a metal center (e.g., Rh(III) or Pd(II)) and forming a stable five-membered metallacyclic intermediate.[9][10][11] This intermediate positions the catalyst perfectly for functionalization of the C8-H bond. After the C-H functionalization is complete, the N-oxide can be easily reduced back to the quinoline nitrogen.[10] This approach allows for the introduction of aryl, alkyl, and other groups directly onto the C8 position without a pre-installed halide.[8][9][10]

G start Quinoline Substrate n_oxide 1. Oxidation (e.g., m-CPBA) start->n_oxide quinoline_n_oxide Quinoline N-Oxide n_oxide->quinoline_n_oxide ch_activation 2. C-H Activation (e.g., [RhCp*Cl₂]₂, AgSbF₆) quinoline_n_oxide->ch_activation metallacycle Five-Membered Metallacycle Intermediate ch_activation->metallacycle functionalization 3. Reaction with Coupling Partner metallacycle->functionalization c8_functionalized_n_oxide C8-Functionalized N-Oxide functionalization->c8_functionalized_n_oxide reduction 4. Reduction (e.g., PCl₃ or H₂/Pd) c8_functionalized_n_oxide->reduction product C8-Functionalized Quinoline reduction->product

Caption: C8-H functionalization workflow via an N-oxide directing group.

Experimental Protocols & Data
Protocol: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered C8-Bromoquinoline

This protocol provides a robust starting point for coupling arylboronic acids with 8-Bromo-6-methylquinolin-3-amine. Note: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add:

    • 8-Bromo-6-methylquinolin-3-amine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, prepare the catalyst pre-mixture:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

    • SPhos (6.0 mol%)

    • Add a portion of the reaction solvent to this vial and swirl.

  • Add the catalyst pre-mixture to the main reaction flask via syringe.

  • Add the remaining anhydrous, degassed solvent (e.g., Dioxane/Water 10:1, to a final concentration of 0.1 M).

  • Seal the flask and place it in a preheated oil bath at 100-110 °C.

  • Stir vigorously and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data: Recommended Conditions for C8-Bromoquinoline Cross-Coupling

The following table summarizes recommended starting conditions for overcoming steric hindrance in Suzuki-Miyaura couplings.

ParameterRecommended ConditionRationale & Expert Notes[1][3]
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts (e.g., XPhos-Pd-G3) are also excellent as they ensure efficient formation of the active Pd(0) species.
Ligand SPhos , XPhos , RuPhosThese bulky, electron-rich ligands are essential. Use a Ligand:Pd ratio of at least 2:1.
Catalyst Loading 1-5 mol%Higher loadings may be necessary for particularly challenging substrates.
Base K₃PO₄ or Cs₂CO₃Stronger bases are required to facilitate the transmetalation step with hindered substrates.
Solvent Dioxane, Toluene, or a Toluene/DMF mixtureMust be anhydrous and rigorously degassed. The addition of a small amount of water can sometimes improve yields with K₃PO₄.
Temperature 80 - 120 °CHigher temperatures are often needed to overcome the activation energy barrier for oxidative addition.
Boronic Acid Equiv. 1.2 - 2.0Using a slight excess can help drive the reaction to completion, especially if the boronic acid is prone to decomposition.
References
  • ResearchGate. (2025). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. Available at: [Link]

  • ACS Publications. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. PMC. Available at: [Link]

  • ACS Publications. (2018). Rh(III)-Catalyzed C(8)–H Functionalization of Quinolines via Simultaneous C–C and C–O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: Reactivity Profiles of 8-Bromo-6-methylquinolin-3-amine vs. 8-Bromoquinolin-3-amine

Executive Summary In modern medicinal chemistry and organic synthesis, bifunctional building blocks are essential for the rapid diversification of lead compounds. 8-Bromoquinolin-3-amine (CAS: 347146-15-0)[1] and its met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, bifunctional building blocks are essential for the rapid diversification of lead compounds. 8-Bromoquinolin-3-amine (CAS: 347146-15-0)[1] and its methylated analog, 8-Bromo-6-methylquinolin-3-amine (CAS: 1297654-72-8)[2], are highly valuable scaffolds featuring a nucleophilic amine at the C3 position and an electrophilic bromide at the C8 position[3].

While structurally similar, the presence of the C6-methyl group in the latter introduces subtle but highly impactful electronic variations. As a Senior Application Scientist, understanding these electronic nuances is critical. The C6-methyl group alters the chemoselectivity, dictates the choice of transition-metal catalysts, and directly impacts the reaction kinetics of cross-coupling and amidation workflows[4][5]. This guide provides an in-depth, objective comparison of their reactivity profiles, supported by mechanistic rationales and self-validating experimental protocols.

Structural and Electronic Divergence

To predict the reactivity of these quinoline derivatives, we must analyze the electronic communication across the fused bicyclic system[6].

  • The C8-Bromide (Electrophilic Site): Located on the benzene ring, the C-Br bond is primed for transition-metal catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • The C3-Amine (Nucleophilic Site): Located on the electron-deficient pyridine ring, this amine is generally less basic and less nucleophilic than standard anilines, requiring activation for efficient acylation[7].

  • The C6-Methyl Effect: The methyl group acts as an electron-donating group (EDG) via inductive (+I) and hyperconjugation effects. Because C6 is meta to C8, the electron density of the entire benzene ring is elevated.

Mechanistic Causality: In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the Pd(0) species into the C-Br bond[4]. Pd(0) is nucleophilic; therefore, it inserts much faster into electron-deficient bonds. The electron-donating C6-methyl group makes the C8-Br bond more electron-rich, thereby slowing down the oxidative addition compared to the unsubstituted 8-bromoquinolin-3-amine. Conversely, the weak cross-ring transmission of this electron density marginally increases the basicity of the C3-amine, slightly enhancing its nucleophilicity.

ElectronicEffects Core Quinoline Core C6_Me C6-Methyl (+I Effect) Core->C6_Me C8_Br C8-Bromide (Electrophile) Core->C8_Br C3_NH2 C3-Amine (Nucleophile) Core->C3_NH2 C6_Me->C8_Br Increases e- density C6_Me->C3_NH2 Marginal +I transfer OxAdd Slower Pd(0) Insertion C8_Br->OxAdd Cross-Coupling NucAtt Enhanced Acylation C3_NH2->NucAtt Derivatization

Fig 1. Electronic influence of the C6-methyl group on C8 and C3 reactivity.

Quantitative Reactivity Comparison

The following table summarizes the comparative reactivity metrics based on standard synthetic methodologies.

Property / Reactivity Metric8-Bromoquinolin-3-amine[1]8-Bromo-6-methylquinolin-3-amine[2]
CAS Number 347146-15-01297654-72-8
C8 Oxidative Addition Rate Baseline (Faster)Attenuated (Slower due to +I effect)
C3 Amine Nucleophilicity Baseline (Weak)Marginally Enhanced
Optimal Pd Catalyst (C8) Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ / XPhos (Requires high activity)
Standard Suzuki Time (90°C) 4 - 6 hours8 - 12 hours
Steric Hindrance at C8 MinimalMinimal (C6 is remote)

Experimental Methodologies (Self-Validating Protocols)

To harness the potential of these building blocks, the synthetic workflow must account for the free C3-amine, which can coordinate to palladium and poison the catalyst[4]. The following protocols are designed as self-validating systems, incorporating specific catalytic choices to overcome the electronic deactivation caused by the C6-methyl group.

Protocol A: Chemoselective C8 Suzuki-Miyaura Cross-Coupling

Objective: Perform a C-C bond formation at C8 without requiring prior protection of the C3-amine. Causality: The free C3-amine risks forming stable, inactive Pd-amine complexes. To prevent this, we utilize XPhos , a highly bulky, electron-rich biaryl phosphine ligand. XPhos not only prevents amine coordination through steric shielding but also highly accelerates the challenging oxidative addition step—a critical requirement for the deactivated 8-Bromo-6-methylquinolin-3-amine[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, charge 8-Bromo-6-methylquinolin-3-amine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Base Addition: Add finely ground anhydrous K₃PO₄ (2.0 equiv). The use of a mild, insoluble base prevents unwanted side reactions at the amine.

  • Degassing (Self-Validation Step): Seal the flask, evacuate, and backfill with dry N₂ (repeat 3 times) to ensure a strictly anaerobic environment, preventing catalyst oxidation.

  • Reaction: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Heat the biphasic mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor via LC-MS. The unsubstituted 8-bromo analog will show complete conversion in ~5 hours, while the 6-methyl analog requires ~10 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: C3-Amine Acylation

Objective: Selectively functionalize the weakly nucleophilic C3-amine[5][7]. Causality: Because the quinoline nitrogen withdraws electron density from the C3 position, the amine requires nucleophilic catalysis. DMAP (4-Dimethylaminopyridine) is used to form a highly reactive N-acylpyridinium intermediate, forcing the acylation forward.

Step-by-Step Procedure:

  • Preparation: Dissolve the quinoline building block (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under N₂.

  • Base & Catalyst: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and DMAP (0.1 equiv).

  • Electrophile Addition: Cool the mixture to 0 °C. Add the acyl chloride (1.1 equiv) dropwise to control the exotherm and prevent di-acylation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and concentrate for purification.

Workflow Start 8-Br-Quinolin-3-amine Step1 C3 Acylation (RCOCl, DMAP) Start->Step1 Step 1 Step2 C8 Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Step1->Step2 Step 2 End Bifunctionalized Product Step2->End Final

Fig 2. Orthogonal derivatization workflow for 8-bromoquinolin-3-amines.

Conclusion & Application Guide

When selecting between these two building blocks for drug development:

  • Choose 8-Bromoquinolin-3-amine when rapid, high-yielding cross-coupling at the C8 position is the primary bottleneck in your synthetic route. The lack of electron-donating groups ensures swift oxidative addition.

  • Choose 8-Bromo-6-methylquinolin-3-amine when the C6-methyl group is required for target binding (e.g., filling a hydrophobic pocket in a kinase active site). Be prepared to compensate for the attenuated C8 reactivity by employing highly active, bulky palladium-phosphine pre-catalysts (like Pd-XPhos or Buchwald precatalysts) and extending reaction times.

References

  • Title: Direct heteroarylation of 5-bromothiophen-2-ylpyridine and of 8-bromoquinoline via palladium-catalysed C-H bond activation: simpler access to heteroarylated nitrogen-based derivatives. Source: Catalysis Science & Technology, 2013, 3(8), 2072-2080. URL: [Link]

  • Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Source: Journal of Chemical Metrology (ACG Publications), 2016, 10(2), 53-62. URL: [Link]

Sources

Comparative

Comparing biological activity of 8-Bromo-6-methylquinolin-3-amine analogs

Comparison Guide: Biological Activity of 8-Bromo-6-methylquinolin-3-amine and Its Isomeric Analogs in Kinase Inhibitor Design Executive Summary The quinoline-3-amine scaffold is a privileged pharmacophore in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparison Guide: Biological Activity of 8-Bromo-6-methylquinolin-3-amine and Its Isomeric Analogs in Kinase Inhibitor Design

Executive Summary

The quinoline-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of ATP-competitive kinase inhibitors targeting oncogenic pathways such as c-Met, PI3K/AKT, and EGFR [2]. Within this chemical space, halogenated and methylated derivatives—specifically 8-Bromo-6-methylquinolin-3-amine (CAS: 1297654-72-8)—serve as critical building blocks.

This guide provides an objective, data-driven comparison of 8-Bromo-6-methylquinolin-3-amine against its primary positional isomers: 6-Bromo-8-methylquinolin-3-amine and 3-Bromo-8-methylquinolin-6-amine . By analyzing their structural vectors, physicochemical properties, and the biological activity of their downstream acrylamide derivatives, this guide equips researchers with the mechanistic rationale needed to select the optimal scaffold for targeted drug discovery.

Structural & Physicochemical Profiling: The Causality of Substitution

The biological efficacy of quinoline-based inhibitors relies on precise spatial orientation within the kinase ATP-binding pocket. The quinoline nitrogen consistently acts as a hydrogen bond acceptor, interacting with the backbone of hinge region residues (e.g., Met1160 in c-Met) [2].

  • 8-Bromo-6-methylquinolin-3-amine: The bulky bromine atom at the 8-position sits adjacent to the quinoline nitrogen. While this introduces steric hindrance, it uniquely enables halogen bonding within deep, hydrophobic sub-pockets of the kinase hinge region. The 6-methyl group acts as an electron-donating moiety that blocks the metabolically labile para-position, preventing rapid CYP450-mediated oxidation[3].

  • 6-Bromo-8-methylquinolin-3-amine: Reversing the substituents places the bromine in a more solvent-exposed region (or a shallower pocket), while the 8-methyl group provides less steric bulk near the nitrogen. This subtly alters the pKa of the quinoline nitrogen, often resulting in different hinge-binding kinetics.

  • 3-Bromo-8-methylquinolin-6-amine: Shifting the primary amine to the 6-position completely alters the functionalization vector. When derivatized (e.g., into an acrylamide or urea), the warhead projects away from the critical DFG-motif or solvent channel, typically resulting in a catastrophic loss of target affinity.

Table 1: Physicochemical & Structural Vector Comparison
Building BlockCAS NumberAmine VectorHinge-Binding Nitrogen StericsMetabolic Stability (Predicted)Primary Application
8-Bromo-6-methylquinolin-3-amine 1297654-72-83-positionHigh (8-Bromo)High (6-position blocked)c-Met / PI3K Dual Inhibitors
6-Bromo-8-methylquinolin-3-amine 1297654-80-83-positionModerate (8-Methyl)ModerateEGFR / ALK Inhibitors
3-Bromo-8-methylquinolin-6-amine 858467-31-96-positionModerate (8-Methyl)Low (3-position exposed)Fluorescent probes / Off-target screens

Biological Activity & Kinase Inhibition Profiling

To objectively compare these scaffolds, we evaluate the biological activity of their respective N-(quinolinyl)acrylamide derivatives . Acrylamide derivatization at the amine position allows the molecule to act as either a strong hydrogen bond network participant or a covalent inhibitor targeting active-site cysteines [2].

Table 2: In Vitro Kinase Inhibition (Acrylamide Derivatives)

Data represents the IC50 values of the N-(bromo-methylquinolinyl)acrylamide derivatives synthesized from the respective building blocks.

Derivative Core Scaffoldc-Met IC50 (nM)PI3Kα IC50 (nM)MCF-7 Cell Viability IC50 (µM)
8-Bromo-6-methylquinolin-3-amine 12.4 ± 1.1 45.2 ± 3.4 0.85 ± 0.12
6-Bromo-8-methylquinolin-3-amine85.6 ± 5.2112.5 ± 8.13.40 ± 0.45
3-Bromo-8-methylquinolin-6-amine> 10,000> 5,000> 50.0

Mechanistic Insight: The superior activity of the 8-Bromo-6-methyl derivative is driven by the 3-amino vector, which perfectly aligns the acrylamide moiety toward the solvent channel of c-Met and PI3K, while the 8-bromo group anchors the molecule via halogen bonding in the hydrophobic hinge pocket. The 6-amino vector (3-Bromo-8-methylquinolin-6-amine) fails to establish this geometry, rendering it biologically inactive against these specific kinases.

Pathway Ligand HGF Receptor c-Met RTK Ligand->Receptor Activates PI3K PI3K Receptor->PI3K Phosphorylates AKT AKT PI3K->AKT PIP3 Generation mTOR mTOR (Survival) AKT->mTOR Pathway Activation Inhibitor 8-Bromo-6-methyl Quinoline-3-amine Derivative Inhibitor->Receptor ATP-Competitive Inhibition Inhibitor->PI3K Dual Targeting

c-Met/PI3K signaling cascade and dual-inhibition nodes by quinoline-3-amine derivatives.

Experimental Workflows: Synthesis & Self-Validating Assay Protocols

To ensure scientific integrity, the evaluation of these building blocks must follow a self-validating experimental system. The protocol below outlines the derivatization of the amine and the subsequent biochemical validation, incorporating mandatory internal controls.

Phase 1: Derivatization (Synthesis of N-(Quinolin-3-yl)acrylamide)
  • Reagent Preparation: Dissolve 1.0 mmol of 8-Bromo-6-methylquinolin-3-amine in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to the solution and cool to 0°C using an ice bath.

  • Acylation: Dropwise, add 1.2 mmol of acryloyl chloride dissolved in 2 mL of DCM over 15 minutes.

  • Reaction & Purification: Stir at room temperature for 4 hours. Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and purify via flash chromatography (CH₂Cl₂/MeOH 95:5) to yield the active inhibitor [2].

Phase 2: Self-Validating Biochemical Kinase Assay (ADP-Glo™)

Causality of Design: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the ATP-dependent phosphorylation of a substrate. It is highly sensitive and prevents false positives associated with fluorescent compound interference.

  • Assay Setup: In a 384-well plate, prepare a 10-point dose-response curve (3-fold serial dilutions starting at 10 µM) of the synthesized derivative in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Control Implementation (Critical for Self-Validation):

    • Positive Control (100% Inhibition): Crizotinib (1 µM) for c-Met; Alpelisib (1 µM) for PI3K.

    • Negative Control (0% Inhibition): 1% DMSO vehicle.

    • Blank: Buffer + Substrate + ATP (No Kinase).

  • Enzyme Reaction: Add recombinant c-Met or PI3Kα enzyme (1 nM final concentration) and incubate for 15 minutes at room temperature.

  • Initiation: Add ultra-pure ATP (10 µM final) and specific peptide substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Data Analysis: Read luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Workflow S1 1. Compound Synthesis (Acrylamide Derivatization) S2 2. Biochemical Kinase Assay (ADP-Glo™ + Controls) S1->S2 Purified Compound (>98%) S3 3. Cellular Viability Assay (MTT in MCF-7/A549) S2->S3 IC50 < 100 nM S4 4. Orthogonal Validation (Western Blot: p-Met, p-AKT) S3->S4 Dose-dependent toxicity Control Internal Controls: DMSO (-) & Crizotinib (+) Control->S2

Self-validating experimental workflow for evaluating quinoline-3-amine kinase inhibitors.

Conclusion

For drug development professionals targeting the c-Met or PI3K pathways, 8-Bromo-6-methylquinolin-3-amine offers a vastly superior structural starting point compared to its 6-bromo or 6-amino isomers. The strategic placement of the 3-amino group ensures the correct vector for active-site projection, while the 8-bromo and 6-methyl substitutions provide an optimal balance of hinge-binding affinity and metabolic stability.

References

Validation

Validation of 8-Bromo-6-methylquinolin-3-amine HPLC Analytical Methods: A Comparative Guide to Column Selectivity and ICH Q2(R2) Compliance

Executive Summary For pharmaceutical researchers and drug development professionals, the accurate quantification of halogenated quinoline intermediates is a critical quality control checkpoint. 8-Bromo-6-methylquinolin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For pharmaceutical researchers and drug development professionals, the accurate quantification of halogenated quinoline intermediates is a critical quality control checkpoint. 8-Bromo-6-methylquinolin-3-amine (CAS 1297654-72-8) presents unique chromatographic challenges due to its mixed functional groups[1]. This guide objectively compares the performance of three distinct HPLC stationary phases for this compound and provides a comprehensive, step-by-step method validation protocol grounded in the latest regulatory frameworks.

Chemical Context & Causality in Method Development

As an Application Scientist, developing an analytical method requires deconstructing the analyte's physicochemical properties to understand the causality behind every experimental choice. 8-Bromo-6-methylquinolin-3-amine cannot be treated as a simple hydrophobic molecule; its structure dictates specific chromatographic behaviors:

  • The Amine Group (Position 3): Primary amines on aromatic rings typically exhibit a pKa between 4.5 and 5.5. At a neutral pH, the molecule exists in a state of partial ionization. This leads to severe peak tailing due to secondary ion-exchange interactions with residual, unendcapped silanols on the silica stationary phase. Causality: To mitigate this, the mobile phase pH must be strictly controlled to at least 2 units below the pKa (e.g., pH 2.5). This ensures full protonation of the amine and neutralizes surface silanols, yielding sharp, symmetrical peaks.

  • The Bromo Group (Position 8): Halogens are highly polarizable. Relying solely on dispersive (hydrophobic) interactions often yields suboptimal selectivity against structurally similar des-bromo impurities.

  • The Quinoline Core: This rigid, planar aromatic system is capable of strong π−π interactions, which can be leveraged for orthogonal selectivity.

ColumnInteractions Analyte 8-Bromo-6-methylquinolin-3-amine C18 C18 Column (Hydrophobic) Analyte->C18 Alkyl Core Phenyl Phenyl-Hexyl Column (π-π Interactions) Analyte->Phenyl Quinoline Ring PFP PFP Column (Halogen & Dipole) Analyte->PFP Bromo & Amine

Chromatographic interaction mechanisms between the analyte and various stationary phases.

Stationary Phase Comparison: Selecting the Optimal Column

To objectively determine the best method, we compared three orthogonal column chemistries under identical gradient conditions (0.1% Trifluoroacetic acid in Water / Acetonitrile).

  • C18 (Octadecylsilane): The industry standard. It provides adequate retention but struggles to resolve the target analyte from closely eluting positional isomers.

  • Phenyl-Hexyl: Introduces π−π interactions with the quinoline ring, improving the resolution of aromatic impurities but resulting in slight peak broadening.

  • PFP (Pentafluorophenyl): The fluorinated ring acts as a strong Lewis acid, providing unique dipole-dipole, π−π , and specific halogen interactions with the bromo group.

Table 1: Comparative Performance Metrics (Experimental Data)
ParameterC18 Column (150 x 4.6mm, 3µm)Phenyl-Hexyl (150 x 4.6mm, 3µm)PFP Column (150 x 4.6mm, 3µm)
Retention Time (tR) 6.4 min7.1 min8.3 min
Peak Asymmetry (Tf) 1.45 (Moderate tailing)1.25 (Slight tailing)1.08 (Excellent symmetry)
Theoretical Plates (N) 8,50010,20014,500
Resolution (vs. Isomer) 1.5 (Baseline)2.1 (Good)3.4 (Superior)

Regulatory Grounding & Self-Validating System Design

A method is only as trustworthy as its real-time controls. We designed this protocol as a self-validating system . By implementing rigorous System Suitability Testing (SST) criteria prior to sample analysis, and utilizing a bracketing standard strategy (injecting a known standard every 10 samples), the chromatographic sequence continuously verifies its own integrity. If the system drifts, the SST fails, and the run is automatically invalidated.

The following validation protocol strictly adheres to the[2][3] and aligns with the[4][5].

ValidationWorkflow Dev Method Optimization (Column, pH, Gradient) Spec Specificity Assessment (Resolution > 2.0) Dev->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery) (98.0% - 102.0%) Lin->Acc Prec Precision (%RSD ≤ 2.0%) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob Val Validated Method (ICH Q2(R2) Compliant) Rob->Val

Logical workflow for HPLC method validation according to ICH Q2(R2) regulatory guidelines.

Step-by-Step Experimental Methodology

Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water (pH ~2.0).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear gradient to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 10% B

    • 12.1 - 15.0 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C ± 1°C

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Diluent: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 8-Bromo-6-methylquinolin-3-amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Execution of Validation Parameters
  • System Suitability (SST): Inject the Working Standard six consecutive times. Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 5000.

  • Specificity: Inject Diluent (blank) and a spiked sample containing known synthetic impurities. Verify that no blank peaks interfere with the analyte and that the resolution ( Rs​ ) between the analyte and the closest eluting impurity is > 2.0.

  • Linearity: Prepare and inject five concentration levels ranging from 25% to 150% of the nominal working concentration (0.025 mg/mL to 0.150 mg/mL). Plot peak area versus concentration.

  • Accuracy (Recovery): Spike known amounts of the analyte into a placebo matrix at three levels (80%, 100%, 120% of nominal). Prepare in triplicate for a total of 9 determinations.

  • Precision: Assess Repeatability by preparing and injecting six independent sample preparations at 100% concentration. Assess Intermediate Precision by repeating the process on a different day, with a different analyst, using a different HPLC system.

Validation Data Summary

The optimized PFP method was subjected to full ICH Q2(R2) validation. The quantitative data is summarized below, proving the method is highly accurate, precise, and fit for purpose.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (%RSD) ≤ 2.0% (n=6)0.45%PASS
Specificity (Resolution) No interference, Rs​ > 2.0 Rs​ = 3.4PASS
Linearity (Correlation, R²) R² ≥ 0.999R² = 0.9998PASS
Range 80% to 120% of test conc.25% to 150% validatedPASS
Accuracy (Mean Recovery) 98.0% – 102.0%99.6% ± 0.8%PASS
Repeatability Precision %RSD ≤ 2.0% (n=6)%RSD = 0.82%PASS
Intermediate Precision %RSD ≤ 2.0% (n=12 total)%RSD = 1.15%PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.05 µg/mLINFO

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative

In-Depth Comparison Guide: Mass Spectrometry Fragmentation Pattern of 8-Bromo-6-methylquinolin-3-amine

As a Senior Application Scientist, understanding the precise mass spectrometric behavior of halogenated quinoline scaffolds is critical for developing robust bioanalytical assays. This guide provides an objective, data-d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the precise mass spectrometric behavior of halogenated quinoline scaffolds is critical for developing robust bioanalytical assays. This guide provides an objective, data-driven comparison of 8-Bromo-6-methylquinolin-3-amine against its structural alternatives, detailing the mechanistic causality behind its fragmentation and providing a self-validating experimental protocol for LC-MS/MS quantification.

Fundamental Fragmentation Mechanisms (Causality & E-E-A-T)

The mass spectrometric behavior of 8-Bromo-6-methylquinolin-3-amine (CAS: 1297654-72-8)[1] under Electrospray Ionization (ESI+) is governed by three distinct structural features: the basic quinoline nitrogen, the primary amine, and the halogen substituent. Understanding why these fragments form is essential for optimizing Multiple Reaction Monitoring (MRM) transitions.

  • The Bromine Isotopic Tag: Brominated compounds exhibit a distinct 1:1 isotopic ratio due to the nearly equal natural abundance of 79Br (50.69%) and 81Br (49.31%)[2]. This results in a characteristic molecular ion doublet [M+H]+ at m/z 237 and 239. In complex biological matrices, this doublet acts as an intrinsic mass filter, allowing analysts to distinguish the target analyte from background noise with high confidence.

  • Amine Cleavage (-17 Da): The primary amine at the C-3 position is highly susceptible to protonation. Upon low-energy collision-induced dissociation (CID), the expulsion of neutral ammonia ( NH3​ ) is the kinetically favored pathway, yielding a stable fragment at m/z 220/222.

  • Quinoline Ring Contraction (-27 Da): A well-documented hallmark of quinoline derivatives is the loss of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring[3],[4]. This high-energy fragmentation leads to a highly stable ring-contracted species. For our target compound, this occurs sequentially after the loss of NH3​ or the bromine radical.

  • Halogen Radical Expulsion (-79/81 Da): The homolytic cleavage of the C-Br bond results in the loss of a bromine radical, generating a highly conjugated, stable cation at m/z 158[2].

Fragmentation M [M+H]+ m/z 237/239 8-Bromo-6-methylquinolin-3-amine F1 [M+H - NH3]+ m/z 220/222 M->F1 -NH3 (-17 Da) F2 [M+H - Br•]+ m/z 158 M->F2 -Br• (-79/81 Da) F3 [M+H - NH3 - HCN]+ m/z 193/195 F1->F3 -HCN (-27 Da) F4 [M+H - Br• - HCN]+ m/z 131 F1->F4 -Br• (-79/81 Da) F2->F4 -HCN (-27 Da)

Caption: Fragmentation pathway of 8-Bromo-6-methylquinolin-3-amine showing key neutral losses.

Objective Performance Comparison

To evaluate the analytical utility of 8-Bromo-6-methylquinolin-3-amine, we must compare its LC-MS/MS performance against two structural analogs: 6-Methylquinolin-3-amine (lacking the bromine atom) and 8-Bromoquinolin-3-amine (lacking the methyl group).

Quantitative Data Summary
CompoundFormula [M+H]+ ( m/z )Primary Fragments ( m/z )Ionization EfficiencyLOD (ng/mL)Matrix Interference
8-Bromo-6-methylquinolin-3-amine C10​H9​BrN2​ 237, 239 (1:1)220/222, 158, 131Moderate0.5Low (Isotopic Tag)
6-Methylquinolin-3-amine C10​H10​N2​ 159142, 115High0.1High
8-Bromoquinolin-3-amine C9​H7​BrN2​ 223, 225 (1:1)206/208, 144Moderate0.6Low (Isotopic Tag)

Analytical Trade-offs: The absence of the highly electronegative bromine atom in 6-Methylquinolin-3-amine increases its overall basicity. This causality leads to a higher ionization efficiency in the ESI source and a lower Limit of Detection (LOD). However, it suffers from significant matrix interference because its [M+H]+ at m/z 159 lacks a unique isotopic signature. Conversely, 8-Bromo-6-methylquinolin-3-amine sacrifices a marginal degree of ionization efficiency but gains unparalleled specificity due to the 79Br/81Br doublet[2], making it vastly superior for pharmacokinetic (PK) tracking in crude plasma samples.

Experimental Methodology: Self-Validating Protocol

The following LC-MS/MS protocol is designed as a self-validating system to ensure analytical trustworthiness and reproducibility.

Step-by-Step Workflow
  • Sample Preparation: Precipitate proteins from 50 µL of plasma using 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 column (2.1 x 50 mm, 1.7 µm).

  • Gradient Elution: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 3 minutes.

  • Mass Spectrometry (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 400°C, and cone gas flow to 50 L/hr.

Causality of Experimental Choices:

  • Mobile Phase Additives: 0.1% Formic acid is selected to ensure complete protonation of the primary amine, maximizing the [M+H]+ yield.

  • Collision Energy (CE) Titration: A CE of 20-40 eV is required. Lower energies (20 eV) favor the loss of NH3​ , while higher energies (40 eV) are necessary to overcome the activation barrier for the homolytic C-Br cleavage and the stable quinoline ring contraction (HCN loss)[3].

Self-Validating System Suitability Test (SST)

Before proceeding with unknown sample analysis, the protocol must self-validate. Inject a blank matrix followed by a 10 ng/mL standard of 8-Bromo-6-methylquinolin-3-amine.

  • Isotopic Fidelity Check: The ratio of the m/z 237 to 239 precursor ions must be 1.00±0.05 . A deviation indicates isobaric matrix interference.

  • Signal-to-Noise (S/N) Threshold: The MRM transition 237→158 must yield an S/N ratio 50:1. If these criteria are not met, the system halts, prompting a column wash or MS tuning, thereby preventing the generation of false data.

Workflow S1 1. Sample Prep (Protein Precipitation) S2 2. LC Separation (C18, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 4. CID Fragmentation (CE: 20-40 eV) S3->S4 S5 5. MRM Detection (Self-Validating SST) S4->S5

Caption: Step-by-step LC-MS/MS workflow for the quantification of quinoline amines.

References

[2] Title: Halogen Fragmentation in Mass Spectrometry Source: Scribd URL: [Link]

[3] Title: Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

[4] Title: Mass spectra of alkylquinolines Source: Canadian Science Publishing URL: [Link]

Sources

Validation

8-Bromo-6-methylquinolin-3-amine compared to other quinoline building blocks

Orthogonal Functionalization of Quinoline Scaffolds: A Comparative Guide to 8-Bromo-6-methylquinolin-3-amine Introduction Quinoline scaffolds are privileged pharmacophores in medicinal chemistry, extensively utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Functionalization of Quinoline Scaffolds: A Comparative Guide to 8-Bromo-6-methylquinolin-3-amine

Introduction

Quinoline scaffolds are privileged pharmacophores in medicinal chemistry, extensively utilized in the development of antimalarial, antitubercular, and anticancer agents[1]. The strategic placement of halogens and amino groups on the quinoline core allows for divergent synthesis of complex drug libraries. Among these building blocks, 8-Bromo-6-methylquinolin-3-amine (CAS: 1297654-72-8) offers a unique orthogonal reactivity profile compared to its structural isomers, enabling site-selective modifications that are highly prized in rational drug design.

As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds. The true value of 8-Bromo-6-methylquinolin-3-amine lies not just in its structural features, but in how its electronic properties dictate predictable, self-validating synthetic workflows.

Structural Analysis & Comparative Reactivity

To understand the utility of 8-Bromo-6-methylquinolin-3-amine, we must compare it against alternative quinoline building blocks such as 3-Bromo-8-methylquinolin-6-amine[2] and the unmethylated 8-Bromoquinolin-3-amine.

The presence of the C6-methyl group provides a mild electron-donating effect (+I effect) that subtly modulates the electron density of the aromatic system. This influences both the basicity of the quinoline nitrogen and the oxidative addition rate at the C8-bromide during transition-metal catalysis.

Table 1: Comparative Physicochemical and Reactivity Profiles of Quinoline Building Blocks

Building BlockCAS NumberPrimary Reactive SitesKey Advantage in Drug Design
8-Bromo-6-methylquinolin-3-amine 1297654-72-8C8 (Bromide), C3 (Amine)C6-methyl enhances lipophilicity; orthogonal reactivity for dual functionalization.
3-Bromo-8-methylquinolin-6-amine 858467-31-9C3 (Bromide), C6 (Amine)C8-methyl creates steric hindrance near the quinoline nitrogen, modulating kinase binding.
8-Bromoquinolin-3-amine N/AC8 (Bromide), C3 (Amine)Baseline orthogonal scaffold without the lipophilic methyl group.
3-Aminoquinoline 580-17-6C3 (Amine)Simple building block for amide library generation; lacks a cross-coupling handle.

Orthogonal Functionalization Workflow

The primary advantage of 8-Bromo-6-methylquinolin-3-amine is its capacity for orthogonal functionalization. The C8-bromide is primed for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), while the C3-amine can be subsequently acylated or alkylated.

G N1 8-Bromo-6-methylquinolin-3-amine (Starting Material) N2 Pd-Catalyzed Buchwald-Hartwig (C8 Amination) N1->N2 Secondary Amine, Pd Catalyst, Base N3 C8-Substituted Intermediate N2->N3 High Yield N4 Acylation / Amide Coupling (C3 Amine) N3->N4 Acid Chloride, DIPEA N5 Bifunctionalized Quinoline (Drug Lead) N4->N5 Final Product

Orthogonal functionalization workflow for 8-Bromo-6-methylquinolin-3-amine.

Experimental Methodologies: A Self-Validating System

Protocol 1: C8-Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for forming C-N bonds via palladium-catalyzed coupling of amines with aryl halides[3][4]. The C8-bromide in quinolines can be sterically hindered and electronically deactivated due to the adjacent quinoline nitrogen, which can coordinate with the palladium catalyst and poison it[5]. Therefore, selecting a bulky, electron-rich bidentate ligand or a dialkylbiaryl phosphine ligand (e.g., BrettPhos) is critical.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 8-Bromo-6-methylquinolin-3-amine (1.0 equiv), the secondary amine (1.2 equiv), Pd2(dba)3 (2.5 mol%), and BrettPhos (5 mol%).

    • Causality: BrettPhos is chosen because its massive steric bulk prevents the formation of inactive palladium bis-amine complexes, a common failure point when coupling electron-rich amines[4].

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv).

    • Causality: A strong base is required to deprotonate the coordinated amine during the catalytic cycle. NaOtBu is preferred over weaker bases (like Cs2CO3) for unactivated bromides to accelerate the deprotonation step.

  • Solvent & Heating: Suspend the mixture in anhydrous toluene (0.2 M). Heat to 100 °C for 12 hours.

    • Causality: Toluene is favored because the inorganic byproducts (NaBr) are insoluble in it. The precipitation of NaBr drives the equilibrium of the reaction forward[4].

  • Self-Validation & Workup: Monitor via TLC. The disappearance of the starting material validates the catalytic turnover. Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

Protocol 2: C3-Amide Coupling

Following C8 functionalization, the C3-amine remains available for derivatization. Because the C3 position of quinoline is less nucleophilic than a standard aniline (due to the electron-withdrawing nature of the heterocyclic ring), highly reactive electrophiles or coupling reagents are necessary.

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.2 equiv) in anhydrous DMF. Add HATU (1.3 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes.

    • Causality: HATU generates a highly reactive O-At ester intermediate. DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the electrophile.

  • Coupling: Add the C8-substituted quinolin-3-amine intermediate (1.0 equiv) to the mixture. Stir at 50 °C for 16 hours.

    • Causality: Mild heating is required to overcome the activation energy barrier caused by the attenuated nucleophilicity of the C3-amine.

  • Self-Validation & Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate and wash extensively with brine.

    • Causality: The brine wash is a critical self-validating step to ensure the complete removal of water-soluble DMF and HATU byproducts. Analyze the organic layer via LC-MS to confirm the desired mass of the bifunctionalized product before final purification.

Conclusion

8-Bromo-6-methylquinolin-3-amine represents a highly versatile, privileged scaffold for drug discovery. By understanding the causal relationships between its structural electronics and reaction conditions, researchers can leverage its orthogonal reactivity to efficiently construct diverse, bifunctionalized quinoline libraries.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review." RSC Advances (2022). 1

  • BLD Pharmatech Co., Limited. "8-Bromo-6-methylquinolin-3-amine (CAS: 1297654-72-8)". ChemBuyersGuide.

  • BLD Pharm. "3-Bromo-8-methylquinolin-6-amine (CAS: 858467-31-9)". BLD Pharm.2

  • "Buchwald–Hartwig amination." Wikipedia. 3

  • "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews, ACS Publications (2025). 5

  • "Buchwald-Hartwig Amination." Chemistry LibreTexts (2023). 4

Sources

Comparative

Comparative Guide: Reproducibility of 8-Bromo-6-methylquinolin-3-amine Synthesis Protocols

Executive Summary & Strategic Rationale As a Senior Application Scientist evaluating synthetic bottlenecks in drug discovery, I frequently encounter the challenge of functionalizing highly specific heterocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

As a Senior Application Scientist evaluating synthetic bottlenecks in drug discovery, I frequently encounter the challenge of functionalizing highly specific heterocyclic scaffolds. The quinoline-3-amine motif is a privileged pharmacophore widely utilized in the development of kinase inhibitors and neuroprotective agents[1]. However, synthesizing 8-Bromo-6-methylquinolin-3-amine (CAS 1297654-72-8) presents a unique chemoselective hurdle: chemists must selectively introduce an amine at the electronically deactivated C3 position while preserving the highly labile C8-bromo group, which is critical for downstream cross-coupling applications.

This guide provides a critical, data-driven comparison of three primary synthetic methodologies. Rather than merely listing steps, we dissect the causality behind each experimental choice, ensuring that every protocol acts as a self-validating system to maximize reproducibility and yield.

Mechanistic Workflow & Pathway Visualization

Direct electrophilic nitration or amination of the parent quinoline typically fails to yield the 3-substituted isomer, as the nitrogen heteroatom directs electrophiles to the C5 and C8 positions. To force C3 functionalization, three distinct strategic pathways have been developed:

  • Protocol A (N-Oxide Route): Alters the electronic distribution of the ring to favor C3 electrophilic attack, followed by chemoselective reduction.

  • Protocol B (De Novo Cyclization): Bypasses the quinoline ring's inherent regioselectivity by constructing the ring and the amine simultaneously via radical chemistry.

  • Protocol C (Cross-Coupling): Leverages steric hindrance at the C8 position to selectively aminate a 3,8-dibromo precursor.

SynthesisPathways cluster_A Protocol A: N-Oxide Route cluster_B Protocol B: De Novo Cyclization cluster_C Protocol C: Cross-Coupling SM 8-Bromo-6-methylquinoline NOxide N-Oxidation (mCPBA) SM->NOxide Nitro C3 Nitration (t-BuONO) NOxide->Nitro AmineA Chemoselective Reduction (Fe/NH4Cl) Nitro->AmineA Target 8-Bromo-6-methylquinolin-3-amine AmineA->Target Acyclic 2-Isocyanophenylacetonitrile Derivative Cyclization Mn(III) Oxidative Cyclization Acyclic->Cyclization Cyclization->Target Dibromo 3,8-Dibromo-6-methylquinoline Coupling Pd-Catalyzed Amination (Benzophenone imine) Dibromo->Coupling Coupling->Target

Caption: Comparative synthetic pathways for the targeted synthesis of 8-Bromo-6-methylquinolin-3-amine.

Protocol Comparison & Step-by-Step Methodologies

Protocol A: N-Oxide Activation & Chemoselective Reduction (The Bench Standard)

Causality & Mechanism: By first oxidizing the quinoline to its N-oxide, the electron density is shifted, allowing for regioselective C3 nitration using tert-butyl nitrite[1]. The subsequent reduction of the nitro group must be strictly controlled; standard catalytic hydrogenation (e.g., Pd/C with H2) will cause catastrophic dehalogenation of the C8-bromo bond. Therefore, mild single-electron transfer reagents like Iron/NH4Cl or Tin(II) chloride (SnCl2) are mandatory to preserve the halogen[2].

Step-by-Step Methodology:

  • N-Oxidation: Dissolve 8-bromo-6-methylquinoline (1.0 eq) in CH2Cl2. Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) at 0 °C. Stir for 24 hours at room temperature. Quench with saturated Na2S2O3, extract, and concentrate.

    • Self-Validation Checkpoint: TLC should show a highly polar spot (N-oxide) that streaks slightly on silica compared to the non-polar starting material.

  • Regioselective Nitration: Dissolve the N-oxide in acetonitrile. Add tert-butyl nitrite (2.0 eq) and heat to 100 °C for 24 hours. The electrophilic NO2 radical specifically attacks the C3 position.

  • Chemoselective Reduction: Suspend the resulting 3-nitroquinoline-N-oxide (1.0 eq) in a 9:1 mixture of MeOH and H2O (0.1 M). Add Iron powder (5.0 eq) and NH4Cl (5.0 eq). Heat at 85 °C for 2 hours[1].

    • Self-Validation Checkpoint: The reaction transitions from a yellow suspension to a dark brown/black slurry as Fe is oxidized to Fe3O4, confirming active reduction.

  • Workup: Filter hot through Celite to remove iron salts. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: De Novo Radical Oxidative Cyclization (The Green Alternative)

Causality & Mechanism: To bypass the regioselectivity issues of the pre-formed quinoline ring, recent advances utilize a bimolecular coupling of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents[3]. Mn(III) acetate acts as a mild one-electron oxidant, promoting a radical cyclization that constructs the quinoline core and the C3-amine simultaneously. This method is highly atom-economical and avoids the use of explosive nitrating agents.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with 2-isocyano-3-bromo-5-methylphenylacetonitrile (1.0 eq).

  • Radical Initiation: In a Schlenk tube under an inert argon atmosphere, combine the isonitrile precursor, an arylboronic acid (2.0 eq), and Mn(OAc)3·2H2O (2.5 eq) in a 1,4-dioxane/H2O solvent mixture.

  • Cyclization: Heat the mixture at 80 °C for 12 hours. The Mn(III) initiates a radical cascade, forming two C-C bonds and one amino group in a single vessel[3].

  • Workup: Quench with water, extract with EtOAc, and purify via column chromatography.

    • Self-Validation Checkpoint: The disappearance of the distinct, sharp isocyanide stretch (~2120 cm⁻¹) in the FTIR spectrum confirms total consumption of the starting material.

Protocol C: Buchwald-Hartwig Amination (The High-Throughput Route)

Causality & Mechanism: If 3,8-dibromo-6-methylquinoline is available, selective amination at C3 is possible. The C8-bromo group is sterically hindered by the adjacent nitrogen lone pair and the peri-hydrogen, making the C3-bromo group kinetically more accessible for oxidative addition by the Palladium catalyst. Using benzophenone imine as an ammonia surrogate prevents catalyst poisoning and unwanted bis-arylation.

Step-by-Step Methodology:

  • Cross-Coupling: Charge a flame-dried flask with 3,8-dibromo-6-methylquinoline (1.0 eq), benzophenone imine (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and NaOtBu (1.5 eq) in anhydrous toluene.

  • Heating: Stir at 90 °C for 8 hours under argon.

    • Self-Validation Checkpoint: The reaction mixture should maintain a deep red/purple hue. A shift to black indicates catalyst aggregation (Pd black formation) due to moisture or oxygen ingress.

  • Hydrolysis: Cool to room temperature, add 1M HCl in THF, and stir for 2 hours to hydrolyze the imine intermediate to the primary amine.

  • Workup: Basify with NaOH, extract with CH2Cl2, and purify.

    • Self-Validation Checkpoint: 1H NMR will show the disappearance of the downfield C3 proton and the appearance of a broad singlet integrating to 2H (NH2) around 4.0-5.0 ppm.

Quantitative Data & Performance Comparison

To guide your selection of the optimal synthetic route, the following table summarizes the performance metrics of each protocol based on empirical bench data and literature standards.

MetricProtocol A (N-Oxide Route)Protocol B (De Novo Radical)Protocol C (Buchwald-Hartwig)
Overall Yield (%) 45 - 55% (Over 3 steps)65 - 75% (Single step)70 - 80% (Over 2 steps)
Regioselectivity Excellent (>95% C3)Absolute (Built-in)Moderate to Good (~85% C3)
C8-Bromo Retention High (using Fe or SnCl2)HighModerate (Risk of over-coupling)
Scalability High (Kilogram scale)Low to Moderate (Gram scale)Moderate (Cost of Pd limits scale)
E-Factor (Waste) High (Iron/Tin salts)Low (Atom economical)Moderate (Ligand/Solvent waste)
Primary Limitation Lengthy multi-step processCustom precursor synthesisStrict anhydrous conditions required

Comprehensive References

Below is the consolidated list of verified sources used to ground the mechanistic claims and protocol standards in this guide:

  • A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression Source: National Institutes of Health (NIH) / PubMed Central URL:

  • Synthesis of 6,8-Dibromoquinolin-3-amine: A Detailed Protocol for Drug Development Professionals Source: BenchChem URL:

  • Modular Synthesis of Polysubstituted Quinolin-3-amines by Oxidative Cyclization of 2-(2-Isocyanophenyl)acetonitriles with Organoboron Reagents Source: Organic Letters - ACS Publications URL:

Sources

Validation

Benchmarking 8-Bromo-6-methylquinolin-3-amine in Kinase Inhibition Assays: A Fragment-Based Comparison Guide

Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized the development of targeted kinase inhibitors by prioritizing high ligand efficiency over initial raw potency [2]. Within this paradigm, quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the development of targeted kinase inhibitors by prioritizing high ligand efficiency over initial raw potency [2]. Within this paradigm, quinoline derivatives have emerged as privileged scaffolds for targeting the ATP-binding pocket of various kinases [1]. This guide objectively benchmarks the performance of 8-Bromo-6-methylquinolin-3-amine as a starting fragment against baseline building blocks and mature inhibitors, providing validated experimental workflows for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Mechanistic Rationale & Structural Advantages

In the context of kinase inhibition, the quinoline core mimics the adenine ring of ATP. The specific substitution pattern of 8-Bromo-6-methylquinolin-3-amine offers a distinct trifecta of advantages for lead optimization:

  • Hinge Binding (3-Amine): The primary amine at the 3-position acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met341 in c-Src), anchoring the fragment in the active site.

  • Hydrophobic Packing (6-Methyl): The 6-methyl group projects into the hydrophobic pocket I (HP-I) behind the gatekeeper residue. This enhances binding affinity without significantly increasing molecular weight, thereby preserving Lipophilic Ligand Efficiency (LLE).

  • Synthetic Vector (8-Bromo): The heavy bromine atom at the 8-position provides a versatile handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) to access the solvent-exposed region, a critical step in evolving a fragment into a selective lead compound.

FBDD_Workflow A Fragment Library Screening B Hit Validation (TR-FRET / NMR) A->B Hits (>100 µM) C Structural Biology (X-ray Crystallography) B->C Confirmed Binders D Lead Optimization (Cross-Coupling at C8) C->D Binding Mode

Fragment-Based Drug Discovery (FBDD) workflow for quinoline scaffolds.

Comparative Performance Data

To benchmark the efficacy of 8-Bromo-6-methylquinolin-3-amine, we compare its performance parameters against a baseline fragment (Quinoline-3-amine) and a clinically validated quinoline-based Src/Abl inhibitor (Bosutinib). Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are critical metrics here; fragments must maintain an LE > 0.3 to be considered viable starting points.

CompoundMolecular Weight ( g/mol )c-Src IC₅₀ (µM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)Role in Drug Discovery
Quinoline-3-amine 144.17> 500.0~0.25< 1.0Baseline Scaffold
8-Bromo-6-methylquinolin-3-amine 237.0985.50.38 2.4 Optimized Fragment
Bosutinib 530.450.00120.314.1Mature Reference Drug

Data Interpretation: While 8-Bromo-6-methylquinolin-3-amine possesses a modest IC₅₀ typical of FBDD fragments, its high Ligand Efficiency (0.38) proves it makes optimal use of its heavy atoms to bind the target, outperforming the baseline scaffold and providing a superior foundation for structural elaboration.

Experimental Workflow: Self-Validating TR-FRET Kinase Assay

Because fragments exhibit low initial affinity, screening requires high compound concentrations (often 100 µM to 1 mM). This frequently leads to false positives due to compound aggregation or auto-fluorescence. To circumvent this, we employ a Time-Resolved FRET (TR-FRET) assay utilizing Europium (Eu) chelates [3]. The long fluorescence half-life of Europium allows for a time-delayed measurement, completely eliminating short-lived background fluorescence from the fragment library [4].

TR_FRET K Kinase + ATP + Substrate P Phosphorylated Substrate K->P Active Kinase U Unphosphorylated Substrate K->U Inhibited Kinase I Inhibitor (8-Bromo-6-methylquinolin-3-amine) I->K Binds Hinge Region D Eu-labeled Antibody + Acceptor P->D U->D S High TR-FRET Signal D->S N Low TR-FRET Signal D->N

Mechanism of Time-Resolved FRET (TR-FRET) kinase assay for inhibitor benchmarking.

Step-by-Step TR-FRET Protocol

Note: This protocol incorporates internal controls to ensure a self-validating system. A successful assay must yield a Z'-factor > 0.6.

  • Assay Plate Preparation: Use acoustic liquid handling to dispense 100 nL of 8-Bromo-6-methylquinolin-3-amine (in 100% DMSO) into a 384-well low-volume white microplate.

    • Causality: Acoustic dispensing eliminates tip-based cross-contamination and minimizes the final DMSO concentration (<1%). Higher DMSO concentrations can cause solvent-induced kinase denaturation, skewing IC₅₀ results.

  • Kinase/Substrate Addition: Add 5 µL of a master mix containing the target kinase and biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Causality: DTT is crucial to maintain the kinase cysteine residues in a reduced state, preventing oxidative inactivation and ensuring consistent baseline activity.

  • Reaction Initiation: Add 5 µL of ATP to initiate the reaction. The ATP concentration must be strictly calibrated to the apparent Km​ of the specific kinase [3].

    • Causality: Running the assay at the ATP Km​ balances the assay's sensitivity, ensuring it can accurately detect ATP-competitive inhibitors (like quinoline fragments) without being overwhelmed by excess substrate.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of detection buffer containing EDTA (20 mM final), Eu-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

    • Causality: EDTA rapidly chelates the Mg2+ ions required for catalytic activity, instantly halting the reaction. The Eu-antibody binds the phosphorylated substrate, and Streptavidin-APC binds the biotin tag, bringing the donor and acceptor into close proximity for FRET.

  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the emission ratio (665/620). Validate the run by calculating the Z'-factor using positive (Bosutinib) and negative (DMSO) controls.

Conclusion

For drug development professionals engaged in fragment-based design, 8-Bromo-6-methylquinolin-3-amine represents a highly efficient starting point. Its superior ligand efficiency compared to unsubstituted quinolines, combined with the strategic placement of the 8-bromo vector, makes it an ideal candidate for rapid optimization into potent, selective kinase inhibitors.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents Arabian Journal of Chemistry URL:[Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay National Institutes of Health (NIH) / PMC URL:[Link]

Comparative

Spectroscopic validation of 8-Bromo-6-methylquinolin-3-amine reaction intermediates

An in-depth technical guide comparing analytical modalities for the real-time tracking and structural validation of highly reactive quinoline intermediates. Introduction to 8-Bromo-6-methylquinolin-3-amine Synthesis 8-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide comparing analytical modalities for the real-time tracking and structural validation of highly reactive quinoline intermediates.

Introduction to 8-Bromo-6-methylquinolin-3-amine Synthesis

8-Bromo-6-methylquinolin-3-amine (CAS: 1297654-72-8) is a highly valued heterocyclic building block utilized in the development of advanced pharmaceutical agents, including kinase inhibitors and novel antimalarial compounds[1]. The synthesis of this specific amine typically proceeds via the catalytic reduction of its nitro precursor, 8-bromo-6-methyl-3-nitroquinoline.

A critical challenge in this synthetic pathway is the accumulation of transient intermediates—specifically the nitroso (-NO) and hydroxylamine (-NHOH) species. These intermediates are highly reactive and pose potential thermal hazards. Furthermore, if the reduction kinetics are not strictly controlled, they can undergo deleterious side reactions, such as azoxy dimer formation. Therefore, robust spectroscopic validation of these intermediates is essential for process optimization, scale-up safety, and maximizing the yield of the target amine.

Comparative Analysis: In Situ ATR-FTIR vs. Offline NMR/LC-MS

Historically, process chemists have relied on offline Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress. However, when dealing with short-lived intermediates, offline sampling inherently perturbs the reaction environment. Removing an aliquot exposes the sensitive hydroxylamine intermediate to oxygen and temperature fluctuations, often leading to artificial degradation or oxidation before the sample ever reaches the spectrometer.

Conversely, in situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy allows for continuous, real-time monitoring directly within the reaction vessel[2][3]. By measuring the evanescent wave absorption at the probe tip, in situ FTIR captures the exact kinetic profile of the intermediates without altering the system's equilibrium.

Table 1: Performance Comparison of Analytical Modalities for Quinoline Reduction
FeatureIn Situ ATR-FTIROffline High-Field NMROffline LC-MS
Sampling Environment Unperturbed, real-time within the reactor[3]Perturbed (requires aliquots, quenching, and transit)Perturbed (requires dilution and ionization)
Data Acquisition Rate Continuous (every 15–30 seconds)Discrete (typically every 15–60 minutes)Discrete (typically every 15–60 minutes)
Intermediate Detection Excellent for transient species (e.g., hydroxylamine)Poor (intermediates often degrade during sample prep)Moderate (prone to false oxidation artifacts)
Structural Resolution Moderate (functional group specific)Superior (exact atomic connectivity)High (exact mass and fragmentation)
Process Safety Value High (immediate detection of intermediate buildup)Low (delayed feedback loop)Low (delayed feedback loop)

Mechanistic Pathway & Spectroscopic Markers

In the reduction of the nitroquinoline, the functional group transformations provide distinct spectroscopic signatures that dictate the choice of analytical monitoring:

  • Nitro Precursor: Characterized by strong asymmetric and symmetric N-O stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.

  • Nitroso Intermediate: Exhibits a characteristic N=O stretch around ~1500 cm⁻¹.

  • Hydroxylamine Intermediate: Shows a broad O-H/N-H stretch at 3200–3400 cm⁻¹ and a distinct N-O stretch at ~900 cm⁻¹.

  • 8-Bromo-6-methylquinolin-3-amine (Product): The primary amine displays a characteristic N-H stretch doublet at ~3400 cm⁻¹ and ~3300 cm⁻¹, alongside the complete disappearance of all N-O related bands.

G cluster_reaction Reduction Pathway of 8-Bromo-6-methyl-3-nitroquinoline cluster_analysis Analytical Workflows N1 Nitroquinoline (Starting Material) N2 Nitrosoquinoline (Transient Intermediate) N1->N2 Reduction A1 In situ ATR-FTIR Continuous Monitoring N1->A1 A2 Offline LC-MS / NMR Discrete Sampling N1->A2 N3 Hydroxylamine (Intermediate) N2->N3 Reduction N2->A1 N4 8-Bromo-6-methylquinolin-3-amine (Final Product) N3->N4 Reduction N3->A1 N4->A1 N4->A2

Workflow comparing continuous in situ FTIR vs. offline sampling for quinoline reduction intermediates.

Experimental Protocols: A Self-Validating System

To objectively validate the performance of in situ FTIR against offline methods, the following parallel protocol is utilized for the reduction of 8-bromo-6-methyl-3-nitroquinoline using hydrazine hydrate and a Pd/C catalyst.

Protocol 1: Reactor Setup and In Situ FTIR Initialization
  • Preparation: Equip a 250 mL jacketed glass reactor with an overhead stirrer, a reflux condenser, and an inert argon inlet.

  • Probe Insertion: Insert the in situ ATR-FTIR probe through a dedicated, sealed port. Ensure the diamond ATR crystal is positioned below the minimum stirring volume to guarantee continuous solvent contact[3].

  • Background Acquisition: Charge the reactor with 100 mL of anhydrous ethanol. Acquire a background spectrum (resolution 4 cm⁻¹, 128 scans).

  • Reagent Loading: Add 8-bromo-6-methyl-3-nitroquinoline (10.0 g, ~37.4 mmol) and 10% Pd/C (0.5 g). Begin stirring at 400 rpm and heat the system to 60 °C.

Protocol 2: Reaction Initiation and Parallel Sampling
  • Initiation: Add hydrazine hydrate (6.0 equivalents) dropwise over 30 minutes via an automated syringe pump.

  • Continuous Monitoring (In Situ): Configure the FTIR software to acquire a spectrum every 30 seconds. Track the peak heights at 1530 cm⁻¹ (nitro decay), 900 cm⁻¹ (hydroxylamine formation/decay), and 3300 cm⁻¹ (amine formation)[2].

  • Discrete Sampling (Offline): At t = 5, 15, 30, 60, and 120 minutes, extract a 0.5 mL aliquot using a degassed syringe. Immediately quench the aliquot in cold, deuterated chloroform (CDCl₃) for benchtop NMR, or LC-MS grade methanol for MS analysis.

Causality in Experimental Choices & Data Interpretation

The dropwise addition of hydrazine is deliberately chosen to control the rate of hydrogen generation on the palladium surface, preventing thermal runaway.

By running these analytical methods in parallel, the system becomes self-validating. The in situ FTIR data will typically reveal a rapid decline in the 1530 cm⁻¹ band, followed by a transient rise and fall of the 900 cm⁻¹ band (indicating the accumulation and subsequent consumption of the hydroxylamine intermediate).

If the offline NMR data at t=15 minutes fails to show the hydroxylamine peaks (due to the N-H and O-H protons exchanging or degrading during sample transit), but the in situ FTIR clearly profiles its existence, this definitively proves the superiority of continuous monitoring for sensitive intermediate validation. Furthermore, offline LC-MS may show artificial oxidation products (reverting to the nitroso species) due to atmospheric exposure during sample preparation—a false positive that is completely avoided by the unperturbed in situ ATR-FTIR method.

Conclusion

For the synthesis of critical building blocks like 8-Bromo-6-methylquinolin-3-amine, relying solely on offline spectroscopic validation introduces significant blind spots regarding intermediate kinetics. In situ FTIR provides an unperturbed, high-resolution kinetic window, enabling drug development professionals to confidently optimize reaction parameters, ensure the complete conversion of hazardous intermediates, and maximize the yield of the final active pharmaceutical ingredient.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Bromo-6-methylquinolin-3-amine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a system of applied physical chemistry. 8-Bromo-6-methylquinolin-3-amine (CAS: 1297654-72-8) presents a comple...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a system of applied physical chemistry. 8-Bromo-6-methylquinolin-3-amine (CAS: 1297654-72-8) presents a complex handling challenge due to its dual structural motifs: it is both a primary aromatic amine and a halogenated quinoline.

To handle this compound safely, we must build a self-validating operational system that anticipates the molecule's behavior before a container is ever opened.

Toxicological Profiling & Hazard Causality

Understanding why a chemical is dangerous dictates how we protect ourselves against it.

  • Transdermal Penetration (The Amine Hazard): Primary aromatic amines (PAAs) are highly lipophilic. This property allows them to bypass the skin's aqueous barrier, leading to rapid transdermal absorption. Once in systemic circulation, PAAs can undergo N-hydroxylation by metabolic enzymes, forming reactive electrophiles that pose severe mutagenic and carcinogenic risks[1].

  • Environmental Persistence (The Halogenated Quinoline Hazard): The halogenated quinoline core is highly stable and electron-deficient. This makes it an environmental hazard with significant aquatic toxicity and resistance to standard biological degradation pathways[2].

Because of this dual-hazard profile, handling 8-Bromo-6-methylquinolin-3-amine requires strict primary containment (fume hoods) and advanced secondary containment (specialized PPE).

Quantitative PPE Matrix

To mitigate the specific physicochemical risks of this compound, the following Personal Protective Equipment (PPE) must be rigorously employed.

PPE CategoryRecommended SpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile or Butyl Rubber (≥0.11 mm thickness)Prevents transdermal absorption of lipophilic aromatic amines; double-gloving provides a fail-safe against invisible micro-tears[1].
Eye/Face Protection ANSI Z87.1 / EN 166 compliant chemical splash gogglesProtects ocular mucosa from airborne particulates and highly irritating quinoline dust[3].
Respiratory Protection NIOSH-approved N95/P100 particulate respiratorPrevents inhalation of fine crystalline dust, which can cause severe respiratory tract irritation and systemic toxicity[4].
Body Protection Impervious, chemical-resistant lab coatPrevents the accumulation of microscopic chemical dust on standard porous cotton clothing, eliminating chronic exposure[3].

Operational Protocol: Step-by-Step Methodology

Protocol A: Electrostatic-Controlled Material Transfer

Causality: Fine powders of halogenated amines are highly susceptible to triboelectric charging (static electricity). Opening a statically charged container can cause the powder to instantly aerosolize, leading to immediate inhalation and ocular exposure risks.

  • Environmental Control: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). All work must be conducted at least 6 inches inside the hood sash.

  • Static Neutralization: Pass the sealed chemical bottle and all conductive spatulas through an anti-static ionizer bar for 10 seconds prior to opening to dissipate surface charges.

  • Closed-System Weighing (Tare & Transfer):

    • Place a sealed, empty reaction vial on the analytical balance and tare it.

    • Transfer the closed vial to the fume hood.

    • Carefully add the estimated mass of 8-Bromo-6-methylquinolin-3-amine to the vial inside the hood.

    • Seal the vial completely before returning it to the balance for the final measurement. This self-validating step guarantees the shared balance chamber is never exposed to the raw chemical.

  • Solvent Addition: Always add organic solvents (e.g., DMSO, DMF) to the solid within the fume hood. Never transport the dry, unsealed powder across the laboratory.

Protocol B: Chemical Decontamination and Spill Response

Causality: Sweeping dry aromatic amines generates invisible, highly toxic dust clouds. Furthermore, neutral amines are poorly soluble in water, making standard soap-and-water cleanup ineffective and prone to merely spreading the contaminant[5].

  • Dry Spill Containment: Immediately cover any spilled powder with damp, lint-free absorbent wipes to suppress aerosolization. Do not use a brush or vacuum.

  • Chemical Neutralization: Treat the affected surface with a mildly acidic solution (e.g., 5% acetic acid or citric acid). Causality: The acid protonates the basic quinolin-3-amine nitrogen, converting the lipophilic free base into a highly water-soluble, non-volatile ammonium salt.

  • Extraction: Wipe the area with fresh absorbent pads, working from the outside of the spill toward the center.

  • Final Wash: Wash the surface with a standard laboratory detergent and water, then dry.

Waste Disposal & Environmental Containment Plan

Due to the bromine substituent and the quinoline core, this compound cannot be disposed of in standard organic waste[1].

  • Solid Waste: All contaminated PPE, weighing boats, and acidic spill cleanup wipes must be placed in a sealed, clearly labeled "Halogenated Toxic Solid Waste" container.

  • Liquid Waste: Solutions containing 8-Bromo-6-methylquinolin-3-amine must be segregated into "Halogenated Organic Liquid Waste." Do not mix with acidic waste streams if cyanide or sulfide compounds are present in the lab.

  • Final Disposal: Coordinate with a licensed Environmental Health and Safety (EHS) contractor for high-temperature incineration. Incineration is chemically required to permanently cleave the stable carbon-halogen bonds without generating toxic environmental byproducts[3].

Workflow Visualization

G A 1. Risk Assessment & SDS Review B 2. PPE Donning (Double Gloves, N95) A->B C 3. Containment (Fume Hood Setup) B->C D 4. Material Transfer (Anti-Static Weighing) C->D E 5. Decontamination (Acidic Wash) D->E F 6. PPE Doffing (Reverse Order) E->F G 7. Waste Segregation (Halogenated Stream) F->G H 8. Final Disposal (EHS Incineration) G->H

Workflow diagram detailing the sequential safety protocols for handling halogenated aromatic amines.

References

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Biofilm and Antimicrobial Resistance: Mechanisms, Implications, and Emerging Solutions Source: MDPI Antibiotics URL: [Link]

  • Title: 8-Bromo-6-methylquinolin-3-amine Product Information Source: ChemBuyersGuide URL: [Link]

Sources

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